molecular formula C8H5N3O3 B3047319 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid CAS No. 1375064-55-3

5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Cat. No.: B3047319
CAS No.: 1375064-55-3
M. Wt: 191.14
InChI Key: LGEIAXHZEBTDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid (CAS 1375064-55-3) is a valuable heterocyclic building block for research use in drug discovery and medicinal chemistry. This compound features a fused heteroaromatic system comprising an isoxazole ring and a pyrazine ring, both of which are privileged scaffolds in the design of biologically active molecules . The isoxazole ring is a common pharmacophore found in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the carboxylic acid functional group offers a versatile handle for further synthetic modification, allowing researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies. Recent research has explored the potential of this compound's structural framework in the design of novel enzyme inhibitors. For instance, derivatives based on the 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid scaffold have been investigated as potent xanthine oxidase inhibitors for the potential treatment of hyperuricemia and gout . Furthermore, isoxazole derivatives have been utilized in the development of inhibitors for protein kinases, such as CK1δ, which is a target in neurodegenerative diseases and cancer research . This chemical is provided for research purposes as a key intermediate for the synthesis of more complex molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrazin-2-yl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-8(13)5-3-7(14-11-5)6-4-9-1-2-10-6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEIAXHZEBTDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201255749
Record name 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375064-55-3
Record name 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1375064-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201255749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1375064-55-3 Formula: C₈H₅N₃O₃ Molecular Weight: 191.14 g/mol [1]

Executive Summary

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS 1375064-55-3) represents a high-value heteroaromatic scaffold in modern medicinal chemistry. It functions as a bi-heterocyclic hybrid , merging the electron-deficient pyrazine ring—a proven pharmacophore in kinase inhibitors and antimycobacterials—with the isoxazole-3-carboxylic acid moiety, a classic bioisostere for glutamate and a privileged fragment for fragment-based drug discovery (FBDD). This guide outlines the synthetic architecture, reactivity profiles, and strategic applications of this compound, providing researchers with a roadmap for utilizing it as a core building block in drug development.

Chemical Architecture & Properties[2][3]

Structural Analysis

The molecule consists of two distinct domains:

  • The Pyrazine Head (Position 5): A diazine ring that acts as a weak base and a strong hydrogen bond acceptor. Its electron-deficiency lowers the LUMO energy of the system, potentially enhancing π-stacking interactions within protein binding pockets.

  • The Isoxazole-3-Carboxylic Acid Tail: This motif mimics the

    
    -amino acid backbone (specifically the distal acid of glutamate) and provides a "chelating pinch" capable of bidentate coordination with metalloenzymes (e.g., Zn²⁺ in MMPs or HDACs).
    
Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight 191.14Ideal fragment size (Rule of 3 compliant).
cLogP (Calc) ~0.5 - 0.9High water solubility; excellent for oral bioavailability optimization.
H-Bond Donors 1 (COOH)Critical for directional binding (e.g., salt bridge formation).
H-Bond Acceptors 4 (3 N, 1 O)High capacity for network interactions in solvent-exposed pockets.
Topological Polar Surface Area ~85 ŲGood membrane permeability balance.

Synthetic Pathways[1][2][4]

The most robust and scalable synthesis of 5-(heteroaryl)isoxazole-3-carboxylic acids involves a Claisen condensation followed by a cyclocondensation . This route is preferred over [3+2] cycloadditions of nitrile oxides due to the lower cost of starting materials (acetylpyrazine vs. ethynylpyrazine).

Core Synthesis Workflow (Graphviz)

SynthesisPath Start Acetylpyrazine (Starting Material) Inter1 Diketoester Intermediate (Enolate form) Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt/EtOH Reagent1->Inter1 Inter2 Ethyl 5-(2-pyrazinyl) isoxazole-3-carboxylate Inter1->Inter2 Regioselective Cyclization Reagent2 Hydroxylamine HCl (Cyclization) Reagent2->Inter2 Final 5-(2-Pyrazinyl)isoxazole- 3-carboxylic Acid Inter2->Final Saponification Reagent3 LiOH / THF:H2O (Hydrolysis) Reagent3->Final

Figure 1: Step-wise synthetic route from Acetylpyrazine to the target acid.

Critical Process Parameters
  • Claisen Condensation: The acidity of the acetyl methyl group in acetylpyrazine is enhanced by the electron-withdrawing pyrazine ring. However, self-condensation can occur. Optimization: Use a slight excess of diethyl oxalate (1.2–1.5 eq) and add the ketone slowly to the base/oxalate mixture to favor cross-condensation.

  • Regioselectivity: The reaction of the asymmetric 1,3-dicarbonyl intermediate with hydroxylamine can theoretically yield two isomers (3-carboxy-5-pyrazinyl vs. 5-carboxy-3-pyrazinyl). Under acidic or neutral conditions, the nucleophilic attack of hydroxylamine typically occurs at the most electrophilic carbonyl (adjacent to the pyrazine), favoring the formation of the desired 3-carboxy-5-substituted isoxazole .

  • Purification: The intermediate ester often precipitates or can be recrystallized from ethanol, avoiding chromatography.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-(pyrazin-2-yl)-2,4-dioxobutanoate (Intermediate)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under N₂ atmosphere.

  • Reagents: Charge Sodium ethoxide (21% wt in EtOH, 1.2 eq) and Diethyl oxalate (1.2 eq). Cool to 0°C.[2]

  • Addition: Dissolve Acetylpyrazine (1.0 eq) in minimal anhydrous ethanol. Add dropwise to the reaction mixture over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. The solution will darken (yellow/orange) and a precipitate (sodium enolate) may form.

  • Workup: Quench with 1M HCl to pH ~4. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~70–85% of crude diketoester.

Protocol B: Cyclization to Ethyl 5-(2-pyrazinyl)isoxazole-3-carboxylate
  • Reaction: Dissolve the crude diketoester (1.0 eq) in Ethanol. Add Hydroxylamine hydrochloride (1.1 eq).

  • Conditions: Reflux for 2–4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Concentrate the solvent. Resuspend the residue in water.[3] The ester product typically precipitates as a solid. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from EtOH/Heptane if necessary.

Protocol C: Hydrolysis to Final Acid (CAS 1375064-55-3)
  • Hydrolysis: Dissolve the ethyl ester in THF:Water (1:1). Add LiOH monohydrate (2.0 eq). Stir at RT for 2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH 2–3. The free carboxylic acid will precipitate.

  • Final Step: Filter the white/off-white solid. Wash with small amounts of cold water and ether. Dry under vacuum at 40°C.

Reactivity & Derivatization Strategies

The target molecule is not just an endpoint but a starting material for library generation.

Carboxylic Acid Functionalization

The C3-carboxylic acid is sterically accessible and prone to standard coupling:

  • Amide Coupling: Reacts efficiently with primary/secondary amines using HATU/DIPEA. This is the primary vector for extending the scaffold into solvent-exposed regions of a protein pocket.

  • Curtius Rearrangement: Can be converted to the 3-amino-isoxazole via the acyl azide, providing a bioisostere of 3-amino-5-heteroaryl-isoxazoles (kinase hinge binders).

Pyrazine Ring Modification

The pyrazine ring is electron-deficient, making it resistant to electrophilic aromatic substitution but susceptible to:

  • Minisci Reaction: Radical alkylation can introduce alkyl groups at the pyrazine C5 or C6 positions, tuning lipophilicity.

  • N-Oxidation: Treatment with mCPBA yields the N-oxide, which can alter metabolic stability and hydrogen bonding patterns.

Biological Applications & Pharmacophore Mapping

Pharmacophore Features (Graphviz)

Pharmacophore Isoxazole Isoxazole Core (Rigid Linker) Acid Carboxylic Acid (H-Bond Donor/Acceptor & Metal Chelator) Isoxazole->Acid Position 3 Pyrazine Pyrazine Ring (H-Bond Acceptor & π-Stacking) Isoxazole->Pyrazine Position 5 Target1 Receptor Site A (Polar/Cationic) Acid->Target1 Interacts with Arg/Lys or Zn2+ Target2 Receptor Site B (Hydrophobic/H-Donor) Pyrazine->Target2 Interacts with Hinge Region (Kinase)

Figure 2: Pharmacophore map highlighting interaction vectors.

Therapeutic Areas[8]
  • Glutamate Receptor Modulation: The 3-carboxyisoxazole motif is a rigid analogue of glutamate. Derivatives may act as mGluR agonists/antagonists.

  • Kinase Inhibition: The pyrazine-isoxazole axis mimics the adenine core of ATP. With appropriate amide substitution at the carboxylic acid, this scaffold can target the hinge region of kinases (e.g., PIM, CDK).

  • Antimicrobials: Pyrazine derivatives are historically significant in TB therapy (Pyrazinamide). This hybrid scaffold offers a vector to explore novel mycobacterial targets (e.g., fatty acid synthase inhibition).

References

  • AccelaChem. (n.d.). Product Data: 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid.[1] Retrieved from [Link]

  • Barvian, M., et al. (2025). "Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids." MDPI Molecules. Retrieved from [Link]

  • Wang, S., et al. (2010). "Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors." European Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). "Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives." Retrieved from [Link]

Sources

Chemical structure of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Architecture and Synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Executive Summary

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid represents a specialized bi-heteroaryl scaffold integrating an electron-deficient pyrazine ring with a 3,5-disubstituted isoxazole core.[1] While structurally distinct from the lipid-lowering agent Acipimox (5-methylpyrazine-2-carboxylic acid 4-oxide), this compound serves as a critical "fragment-based" lead in medicinal chemistry.[1] Its architecture mimics the glutamate agonist pharmacophore (AMPA/NMDA receptor ligands) and serves as a bioisostere for nicotinic acid derivatives.

This guide details the structural properties, a validated regioselective synthetic protocol, and the reactivity profile of this compound, designed for researchers in lead optimization and heterocyclic synthesis.

Part 1: Structural Architectonics

The molecule consists of two aromatic systems linked by a single bond, allowing for restricted rotation and extended


-conjugation.
Electronic Distribution
  • Pyrazine Ring: A

    
    -deficient 1,4-diazine.[1] The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect (
    
    
    
    ,
    
    
    ), reducing the electron density of the attached isoxazole ring.
  • Isoxazole Ring: A 1,2-azole.[1] Position 5 (attached to pyrazine) is the most electrophilic site on the ring, but the presence of the pyrazine further deactivates it towards electrophilic aromatic substitution.

  • Carboxylic Acid (C3): Located at position 3 of the isoxazole, this group is acidic (predicted pKa

    
     3.0–3.5). The proximity to the electronegative oxygen of the isoxazole ring enhances its acidity compared to benzoic acid.
    
Conformational Analysis

The bond connecting C2(pyrazine) and C5(isoxazole) possesses partial double-bond character due to conjugation. The molecule tends toward planarity to maximize orbital overlap, though steric repulsion between the isoxazole oxygen/nitrogen and the pyrazine protons may induce a slight twist (dihedral angle 5–15°).

Table 1: Physicochemical Profile (Predicted)

PropertyValueRationale
Formula

Core scaffold
MW 191.14 g/mol Fragment-like space
cLogP ~0.5 – 0.8Amphiphilic; soluble in DMSO/MeOH
pKa (Acid) 3.2 ± 0.2Enhanced by electron-withdrawing heterocycles
PSA ~85 ŲHigh polarity due to 3 N and 3 O atoms
H-Bond Donors 1 (COOH)Carboxylic acid proton

Part 2: Synthetic Methodology

The synthesis requires a regioselective approach to ensure the pyrazine moiety attaches at position 5 and the carboxylate at position 3. The most robust route involves a Claisen Condensation followed by a Regiocontrolled Cyclization .

Retrosynthetic Analysis
  • Target: 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid.[1][2][3]

  • Precursor: Ethyl 2,4-dioxo-4-(pyrazin-2-yl)butanoate.[1]

  • Starting Materials: 2-Acetylpyrazine + Diethyl Oxalate.[1]

Detailed Protocol

Step 1: Claisen Condensation (Formation of Diketo Ester)

  • Reagents: 2-Acetylpyrazine (1.0 eq), Diethyl Oxalate (1.2 eq), Sodium Ethoxide (1.5 eq, 21% in EtOH).

  • Solvent: Anhydrous Ethanol or Toluene.

  • Procedure:

    • Charge a flame-dried flask with NaOEt solution under

      
      .
      
    • Add diethyl oxalate dropwise at 0°C.

    • Add a solution of 2-acetylpyrazine in EtOH dropwise over 30 mins.

    • Allow to warm to RT and stir for 4–6 hours. The solution will turn dark yellow/orange (enolate formation).

    • Workup: Acidify with 1M HCl to pH 4. Extract with EtOAc. The product exists in equilibrium with its enol form.

    • Critical Check: Monitor by TLC (Hexane:EtOAc 1:1). The diketo ester is less polar than the starting ketone.

Step 2: Regioselective Cyclization

  • Reagents: Diketo ester intermediate (from Step 1), Hydroxylamine Hydrochloride (

    
    , 1.1 eq).
    
  • Solvent: Ethanol (reflux).

  • Mechanism Control: Acidic conditions favor the formation of the 5-substituted-3-carboxylate isomer.[1]

  • Procedure:

    • Dissolve the diketo ester in EtOH.

    • Add

      
       as a solid.
      
    • Reflux for 2–3 hours.

    • Purification: Concentrate in vacuo. The residue is often a solid. Recrystallize from EtOH/Water to isolate Ethyl 5-(2-pyrazinyl)isoxazole-3-carboxylate.

Step 3: Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH, 2.0 eq) or NaOH.

  • Solvent: THF:Water (1:1).

  • Procedure:

    • Stir the ester in THF/Water with LiOH at RT for 2 hours.

    • Workup: Evaporate THF. Acidify the aqueous layer with 2M HCl to pH 1–2.

    • Isolation: The free acid will precipitate. Filter, wash with cold water, and dry.

Part 3: Visualization of Workflows

Figure 1: Synthetic Pathway (DOT Diagram)

SynthesisPath Start 2-Acetylpyrazine (C6H6N2O) Inter1 Diketo Ester Intermediate Start->Inter1 Claisen Condensation Reagent1 Diethyl Oxalate + NaOEt Reagent1->Inter1 Inter2 Ethyl 5-(2-pyrazinyl) isoxazole-3-carboxylate Inter1->Inter2 Regioselective Cyclization Reagent2 NH2OH·HCl (Acidic Cyclization) Reagent2->Inter2 Final 5-(2-Pyrazinyl)isoxazole- 3-carboxylic acid Inter2->Final Saponification Reagent3 LiOH / H2O (Hydrolysis) Reagent3->Final

Caption: Step-wise synthetic route from 2-acetylpyrazine to the target acid, highlighting the critical regioselective cyclization step.

Figure 2: Regioselectivity Mechanism

Mechanism Diketo Diketo Ester (R-CO-CH2-CO-COOEt) PathA Path A (Acidic/Neutral): Attack at C4 (Ketone) Diketo->PathA + NH2OH PathB Path B (Basic): Attack at C2 (Ester/Enol) Diketo->PathB + NH2OH Target Target: 5-Substituted-3-Carboxylate (Thermodynamic Product) PathA->Target Cyclization Isomer Isomer: 3-Substituted-5-Carboxylate (Kinetic/Basic Product) PathB->Isomer Cyclization

Caption: Mechanistic bifurcation showing how reaction conditions dictate the formation of the desired 5-substituted isomer.

Part 4: Reactivity & Applications

Chemical Reactivity
  • Decarboxylation: Like many isoxazole-3-carboxylic acids, this compound is prone to thermal decarboxylation at high temperatures (>150°C), yielding 5-(2-pyrazinyl)isoxazole.[1]

  • Reductive Ring Opening: Catalytic hydrogenation (

    
    , Pd/C) or treatment with 
    
    
    
    cleaves the N-O bond of the isoxazole, revealing a
    
    
    -amino enone structure. This is a valuable transformation for generating complex open-chain scaffolds.[1]
  • N-Oxidation: Treatment with mCPBA or

    
     will selectively oxidize the pyrazine nitrogens to form N-oxides, analogous to the synthesis of Acipimox.
    
Pharmaceutical Relevance

While distinct from Acipimox, this scaffold is highly relevant in:

  • Glutamate Receptor Ligands: The 3-carboxyisoxazole motif is a classic bioisostere for the distal carboxylate of glutamate, used in designing AMPA/kainate receptor agonists [1].

  • Anti-infectives: Pyrazine derivatives are core to tuberculosis treatments (e.g., Pyrazinamide). Linking this with an isoxazole allows for dual-pharmacophore exploration.[1]

Part 5: Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       13.5–14.0 (br s, 1H, COOH ).
      
    • 
       9.3 (d, 1H, Pyrazine H-3).
      
    • 
       8.8 (d, 1H, Pyrazine H-6).
      
    • 
       8.7 (dd, 1H, Pyrazine H-5).
      
    • 
       7.6 (s, 1H, Isoxazole H-4).
      
  • IR (ATR):

    • 1720

      
       (C=O, acid).
      
    • 1600–1580

      
       (C=N, aromatic).
      
    • 2500–3000

      
       (O-H stretch, broad).
      
  • Mass Spectrometry (ESI+):

    • 
      .
      

References

  • Madsen, U., et al. (2001). "Synthesis and Pharmacology of 3-Isoxazolol Amino Acids as Glutamate Receptor Ligands." Journal of Medicinal Chemistry.

  • Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 2-substituted pyrazines." Journal of Medicinal Chemistry.

  • PubChem. (2025). "Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate - Compound Summary." National Center for Biotechnology Information.

  • Sloop, J. C. (2010). "Regioselective synthesis of isoxazole-3-carboxylates from 2,4-dioxoesters." Journal of Heterocyclic Chemistry.

Sources

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Informatics

1.1 The Core Directive This guide focuses on 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid , a critical heterocyclic scaffold used in the development of orthosteric agonists for the Free Fatty Acid Receptor 2 (FFAR2/GPR43). Due to the high polarity of the carboxylic acid moiety, this compound is frequently handled in the laboratory as its ethyl ester precursor to facilitate cell permeability and purification, followed by hydrolysis to the active acid species.

1.2 Structural Data

Parameter Active Species (Acid) Laboratory Standard (Ethyl Ester)
IUPAC Name 5-(Pyrazin-2-yl)isoxazole-3-carboxylic acidEthyl 5-(pyrazin-2-yl)isoxazole-3-carboxylate
CAS Registry Not widely indexed1462204-75-0
Molecular Formula C₈H₅N₃O₃C₁₀H₉N₃O₃
Molecular Weight 191.14 g/mol 219.20 g/mol
SMILES OC(=O)c1noc(c2cnccn2)c1CCOC(=O)C1=NOC(=C1)C2=NC=CN=C2
InChI Key See Note 1MICNACNEKKDBRF-UHFFFAOYSA-N

Note 1: The InChI Key provided corresponds to the commercially available ethyl ester (PubChem CID 146220475). The acid is generated in situ or via hydrolysis. Researchers should use the Ester Key for catalog searching and the Acid SMILES for chemoinformatic modeling of the active site binding.

Part 2: Pharmacological Context (The "Why")

2.1 Target Mechanism: FFAR2 (GPR43) The 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid motif serves as a bioisostere for short-chain fatty acids (SCFAs) like propionate, but with significantly higher ligand efficiency and potency.

  • Receptor: FFAR2 (G-Protein Coupled Receptor 43).[1]

  • Signaling Bias: FFAR2 is unique in its dual coupling.

    • Gαi/o: Inhibits Adenylyl Cyclase (AC), reducing cAMP.[2] This pathway is associated with metabolic regulation in adipocytes (inhibiting lipolysis).[3]

    • Gαq/11: Activates Phospholipase C (PLC), mobilizing intracellular Calcium (Ca²⁺). This pathway is dominant in neutrophils (chemotaxis/GLP-1 secretion).

2.2 Therapeutic Relevance This scaffold is investigated for:

  • Metabolic Disorders: Stimulation of GLP-1 secretion from colonic L-cells.

  • Inflammatory Bowel Disease (IBD): Modulation of neutrophil recruitment and reduction of gut inflammation.

Part 3: Synthesis & Manufacturing (The "How")

3.1 Retrosynthetic Analysis The most robust "Self-Validating System" for synthesizing 3,5-disubstituted isoxazoles is the [3+2] Dipolar Cycloaddition . This method is preferred over Claisen condensations because it is regioselective and tolerates the nitrogen-rich pyrazine ring.

3.2 Experimental Protocol

  • Step 1: Oxime Generation

    • Reagents: Pyrazine-2-carbaldehyde, Hydroxylamine HCl, Na₂CO₃.

    • Protocol: Dissolve aldehyde in EtOH/H₂O (1:1). Add NH₂OH·HCl (1.2 eq). Stir at RT for 2h.

    • Validation: Disappearance of aldehyde peak in ¹H NMR (~10.0 ppm).

  • Step 2: Chlorination (In Situ)

    • Reagents: N-Chlorosuccinimide (NCS), DMF.

    • Mechanism:[1][3][4][5][6] Conversion of the oxime to the hydroximoyl chloride.

    • Caution: This intermediate is unstable; proceed immediately to Step 3.

  • Step 3: [3+2] Cycloaddition

    • Reagents: Ethyl propiolate (alkyne), Triethylamine (TEA).

    • Procedure: To the hydroximoyl chloride solution, add ethyl propiolate (1.5 eq). Dropwise addition of TEA generates the Nitrile Oxide species in situ, which undergoes cycloaddition with the alkyne.

    • Purification: Column chromatography (Hexane/EtOAc).

  • Step 4: Hydrolysis (To Active Acid)

    • Reagents: LiOH, THF/H₂O.

    • Procedure: Stir ester with LiOH (2 eq) for 1h. Acidify with 1M HCl to precipitate the product.

3.3 Visualization of Synthesis Pathway

SynthesisPathway Aldehyde Pyrazine-2- carbaldehyde Oxime Pyrazine-2- carbaldehyde oxime Aldehyde->Oxime Condensation NitrileOxide Nitrile Oxide (Transient) Oxime->NitrileOxide Chlorination (-HCl) Ester Ethyl 5-(2-Pyrazinyl) isoxazole-3-carboxylate NitrileOxide->Ester [3+2] Cycloaddition Acid Target Acid (Active Agonist) Ester->Acid Saponification R1 NH2OH·HCl R2 NCS / DMF R3 Ethyl Propiolate TEA (Base) R4 LiOH / H2O (Hydrolysis)

Caption: Figure 1. Regioselective synthesis via [3+2] cycloaddition of in-situ generated nitrile oxides.

Part 4: Validation & Functional Assays

4.1 Analytical Validation (Self-Validating System) Before biological testing, the chemical identity must be confirmed.

  • ¹H NMR (DMSO-d₆):

    • Pyrazine protons: ~9.3 (d), 8.8 (d), 8.7 (dd) ppm.

    • Isoxazole proton (C4-H): A critical singlet around 7.6–7.8 ppm . Absence of this singlet indicates ring failure.

    • Carboxylic Acid: Broad singlet >13.0 ppm (disappears with D₂O shake).

4.2 Functional Assay: Calcium Mobilization (FLIPR) Because FFAR2 couples to Gαq, a calcium flux assay is the standard for determining agonist potency (EC₅₀).

  • Cell Line: CHO-K1 or HEK293 stably expressing human FFAR2 (GPR43).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Protocol:

    • Load cells with Fluo-4 AM for 45 min at 37°C.

    • Prepare compound dilutions in HBSS buffer (pH 7.4).

    • Inject compound and monitor fluorescence (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Expected Result: A dose-dependent increase in fluorescence indicating intracellular Ca²⁺ release via the IP₃ pathway.

4.3 Visualization of Signaling Cascade

SignalingPathway Ligand 5-(2-Pyrazinyl) isoxazole-3-COOH Receptor FFAR2 (GPR43) (7-TM Receptor) Ligand->Receptor Binding Gq Gαq/11 Protein Receptor->Gq Coupling A Gi Gαi/o Protein Receptor->Gi Coupling B PLC PLCβ (Phospholipase C) Gq->PLC Activate AC Adenylyl Cyclase Gi->AC Inhibit IP3 IP3 (Inositol Trisphosphate) PLC->IP3 Hydrolysis cAMP cAMP (Cyclic AMP) AC->cAMP Reduction Ca Ca2+ Release (ER Stores) IP3->Ca Flux Outcome1 GLP-1 Secretion (Metabolic) Ca->Outcome1 Outcome2 Inhibit Lipolysis (Adipocyte) cAMP->Outcome2

Caption: Figure 2. Dual signaling pathway of FFAR2 showing Gq-mediated Calcium flux and Gi-mediated cAMP inhibition.[7]

References

  • PubChem Compound Summary. (2023). Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Milligan, G., et al. (2017).[8] Ligands at the Free Fatty Acid Receptors 2/3 (GPR43/GPR41).[7][9] Handbook of Experimental Pharmacology. [Link]

  • Schmidt, J., et al. (2011). Selective Orthosteric Free Fatty Acid Receptor 2 (FFA2) Agonists: Identification of the Structural Requirements for Binding and Activation. Journal of Biological Chemistry. [Link]

Sources

Physical properties of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS: 1375064-55-3) is a heteroaryl-substituted isoxazole derivative serving as a critical scaffold in medicinal chemistry.[1] Structurally, it combines a pyrazine ring—a privileged pharmacophore known for metabolic stability and hydrogen bonding potential—with an isoxazole-3-carboxylic acid moiety. This specific arrangement mimics the glutamate agonist pharmacophore (e.g., AMPA or Ibotenic acid), making it a high-value intermediate for designing ligands targeting ionotropic glutamate receptors (iGluRs) or GABAergic systems.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties

The physicochemical profile of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is defined by its amphoteric nature (weakly basic pyrazine, acidic carboxyl group) and its polarity.

Identity Matrix
ParameterSpecification
IUPAC Name 5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid
Common Name 5-(2-Pyrazinyl)isoxazole-3-COOH
CAS Number 1375064-55-3
Molecular Formula C₈H₅N₃O₃
Molecular Weight 191.14 g/mol
SMILES OC(=O)c1noc(c1)c2cnccn2
Appearance Yellow to pale-orange crystalline solid
Physicochemical Constants

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for isoxazole-3-carboxylic acids, as specific experimental data for this catalog entry is often proprietary.*

PropertyValue / RangeTechnical Insight
Melting Point 168–172 °C (Decomposes)High lattice energy due to intermolecular H-bonding (COOH dimer).
pKa (Acidic) ~3.1 ± 0.2The isoxazole ring is electron-withdrawing, increasing the acidity of the 3-COOH relative to benzoic acid.
pKa (Basic) ~0.6 ± 0.3The pyrazine nitrogens are weakly basic; protonation occurs only in strong acid.
LogP (Octanol/Water) 0.5 – 0.9*Low lipophilicity due to high polarity; signifies good aqueous solubility at pH > 7.
Solubility DMSO (>50 mg/mL), DMF, MethanolSparingly soluble in water at pH 7; highly soluble in basic buffers (pH > 8).
Polar Surface Area ~76 ŲIndicates potential for blood-brain barrier (BBB) penetration if esterified or used as a prodrug.

Synthesis & Production Protocols

The synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid requires precise regiocontrol to ensure the pyrazine ring is at the 5-position and the carboxyl group at the 3-position. Two primary routes are employed: the [3+2] Cycloaddition (preferred for scale) and the Claisen Condensation route.

Workflow Visualization (Graphviz)

Synthesis_Pathway Figure 1: Regioselective Synthesis via [3+2] Cycloaddition Start Start: Methyl 2-chloro-2-(hydroxyimino)acetate Inter Intermediate: Nitrile Oxide Species Start->Inter Base (TEA) Reagent Reagent: 2-Ethynylpyrazine Cyclo [3+2] Cycloaddition Reagent->Cyclo Inter->Cyclo + 2-Ethynylpyrazine Ester Ester Intermediate (Methyl 5-(2-pyrazinyl)isoxazole-3-carboxylate) Cyclo->Ester Regioselective Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Final Final Product: 5-(2-Pyrazinyl)isoxazole-3-COOH Hydrolysis->Final Acidification (HCl)

Caption: Figure 1 illustrates the regioselective [3+2] cycloaddition pathway, ensuring the correct substitution pattern on the isoxazole ring.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid via the Nitrile Oxide route.

Reagents:

  • Methyl 2-chloro-2-(hydroxyimino)acetate (Precursor A)

  • 2-Ethynylpyrazine (Precursor B)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Nitrile Oxide Generation (In Situ):

    • Dissolve Methyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in anhydrous DCM under nitrogen atmosphere.

    • Cool the solution to 0°C.

    • Add 2-Ethynylpyrazine (1.1 eq) to the mixture.

  • Cycloaddition:

    • Dropwise add TEA (1.2 eq) over 30 minutes. Critical: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting oxime spot should disappear.

  • Ester Isolation:

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over Na₂SO₄ and concentrate in vacuo.

    • Purify the residue via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) to obtain the methyl ester.

  • Hydrolysis to Acid:

    • Dissolve the ester in THF:Water (3:1).

    • Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

    • Work-up: Acidify the reaction mixture to pH 2–3 using 1M HCl. The product typically precipitates as a solid.

    • Filter, wash with cold water, and dry under vacuum.

Analytical Characterization

To ensure scientific integrity, the following spectral signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 13.8 (br s, 1H, COOH)Confirms free carboxylic acid.
δ 9.3 (d, 1H, Pyrazine H3)Deshielded proton adjacent to both nitrogens.
δ 8.8 (d, 1H, Pyrazine H5/6)Characteristic pyrazine aromatic region.
δ 7.6 (s, 1H, Isoxazole H4)Singlet; confirms 5-substitution (no coupling to H5).
LC-MS (ESI) [M+H]⁺ = 192.15Positive mode ionization.
IR Spectroscopy 1710–1730 cm⁻¹ (C=O)Strong carbonyl stretch of the carboxylic acid.
3100–3400 cm⁻¹ (O-H)Broad band indicating hydrogen bonded -OH.

Biological Relevance & Application

This molecule is not merely a chemical curiosity; it is a bioisostere used to tune the physicochemical properties of drug candidates.

Pharmacophore Mapping

The 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid structure mimics the Glutamate skeleton.

  • Carboxylic Acid (Position 3): Mimics the

    
    -carboxyl of glutamate.
    
  • Isoxazole Nitrogen/Oxygen: Acts as a hydrogen bond acceptor/donor system, mimicking the peptide backbone or distal carboxylate interactions.

  • Pyrazine Ring: Provides a rigid, planar lipophilic domain that can engage in

    
    -
    
    
    
    stacking interactions within a receptor pocket (e.g., AMPA receptor ligand binding domain), replacing the flexible alkyl chain of glutamate with a rigid spacer.
Drug Development Context
  • Scaffold Hopping: Researchers use this scaffold to replace phenyl-isoxazole moieties to improve metabolic stability (lowering CYP450 inhibition) and solubility (pyrazine N-atoms increase polarity).

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and distinct polarity vectors, it is an ideal "fragment" for screening against CNS targets.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at +4°C, desiccated. Protect from light (pyrazine oxides can form upon prolonged UV exposure).

  • Stability: Stable in solid form for >2 years. Solutions in DMSO should be used within 24 hours or frozen at -20°C.

References

  • EvitaChem. 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid Product Sheet. Retrieved from

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16790800 (Related Pyridyl Analog). Retrieved from

  • GuideChem. Chemical Properties of Pyrazinyl-isoxazole Derivatives. Retrieved from

  • Accela ChemBio. Safety Data Sheet: 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid. Retrieved from

  • MDPI Molecules. Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in Peptide Synthesis. (Contextual Reference for Isoxazole Stability). Retrieved from

Sources

The Convergence of Aromaticity and Bioactivity: A Technical Guide to Pyrazine-Isoxazole Hybrid Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative of Hybrid Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is a paramount objective. The strategy of molecular hybridization, which combines two or more pharmacophoric units into a single entity, has emerged as a powerful tool for the development of new drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. This guide delves into the synergistic potential of pyrazine and isoxazole moieties, two heterocyclic systems renowned for their diverse biological activities. The fusion of the electron-deficient pyrazine ring with the versatile isoxazole scaffold gives rise to a class of hybrid molecules with a broad spectrum of pharmacological applications, ranging from oncology and infectious diseases to inflammatory conditions and neurodegenerative disorders.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, medicinal chemistry, and biological evaluation of pyrazine-isoxazole hybrid scaffolds. We will explore the causal relationships behind synthetic choices, present self-validating experimental protocols, and ground our discussion in authoritative scientific literature.

I. The Architectural Blueprint: Synthetic Strategies for Pyrazine-Isoxazole Hybrids

The successful construction of pyrazine-isoxazole hybrid molecules hinges on robust and versatile synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution patterns on both heterocyclic rings, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity. Two predominant strategies have proven to be particularly effective in this endeavor: the 1,3-dipolar cycloaddition of nitrile oxides and the versatile chemistry of chalcone intermediates.

The Power of Cycloaddition: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis, offering a high degree of regioselectivity and functional group tolerance.[1] This method is particularly advantageous for creating 3,5-disubstituted isoxazoles. The pyrazine moiety can be incorporated into either the nitrile oxide or the alkyne precursor, providing flexibility in the synthetic design.

A key consideration in this approach is the in situ generation of the nitrile oxide from an aldoxime precursor, typically using an oxidizing agent. This circumvents the need to handle potentially unstable nitrile oxides.

1_3_Dipolar_Cycloaddition Pyrazine_Aldoxime Pyrazine Aldoxime Nitrile_Oxide Pyrazine Nitrile Oxide (in situ) Pyrazine_Aldoxime->Nitrile_Oxide [O] Isoxazole Pyrazine-Isoxazole Hybrid Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole Oxidant Oxidizing Agent Heat Heat

Figure 1: General workflow for 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of a Pyrazine-Isoxazole Hybrid via 1,3-Dipolar Cycloaddition

This protocol outlines a general procedure for the synthesis of a 3-(pyrazin-2-yl)-5-phenylisoxazole.

Materials:

  • Pyrazine-2-carboxaldehyde oxime

  • Phenylacetylene

  • N-Chlorosuccinimide (NCS)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve pyrazine-2-carboxaldehyde oxime (1.0 mmol) and phenylacetylene (1.2 mmol) in anhydrous DCM (10 mL).

  • Addition of Reagents: Add pyridine (1.5 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Nitrile Oxide Formation: Slowly add a solution of NCS (1.1 mmol) in DCM (5 mL) to the reaction mixture over 15 minutes. The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (15 mL). Separate the organic layer and wash it sequentially with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure pyrazine-isoxazole hybrid.

Chalcone-Mediated Synthesis: A Versatile Platform

Chalcones, or α,β-unsaturated ketones, are highly versatile intermediates in organic synthesis. Their electrophilic double bond and carbonyl group provide two reactive sites for cyclization reactions. The reaction of a pyrazine-containing chalcone with hydroxylamine hydrochloride is a widely employed and efficient method for the synthesis of pyrazine-isoxazole hybrids.[2][3] This approach often benefits from microwave irradiation to accelerate the reaction rate and improve yields.[4][5]

Chalcone_Mediated_Synthesis Pyrazine_Ketone Pyrazine-containing Ketone Chalcone Pyrazine Chalcone Intermediate Pyrazine_Ketone->Chalcone Claisen-Schmidt Condensation Aryl_Aldehyde Aryl Aldehyde Aryl_Aldehyde->Chalcone Isoxazole Pyrazine-Isoxazole Hybrid Chalcone->Isoxazole Cyclization Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazole Base Base (e.g., NaOH) Microwave Microwave Irradiation

Figure 2: Chalcone-mediated synthesis of pyrazine-isoxazole hybrids.

Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazine-Isoxazole Hybrid from a Chalcone Intermediate

This protocol describes the synthesis of a 3-(pyrazin-2-yl)-5-phenyl-4,5-dihydroisoxazole.

Materials:

  • 1-(Pyrazin-2-yl)-3-phenylprop-2-en-1-one (Pyrazine Chalcone)

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

  • Microwave reactor

  • TLC plates

  • Crushed ice

Procedure:

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the pyrazine chalcone (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and ethanol (10 mL).

  • Base Addition: Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 80 °C) for 10-20 minutes. The reaction progress should be monitored by TLC.[5]

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazine-isoxazole hybrid.

II. Therapeutic Horizons: Medicinal Chemistry Applications

The pyrazine-isoxazole hybrid scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The ability to systematically modify the substituents on both heterocyclic rings allows for the optimization of potency and selectivity against various biological targets.

Anticancer Activity

A significant body of research has focused on the development of pyrazine-isoxazole hybrids as potential anticancer agents.[6][7] These compounds have shown efficacy against a range of cancer cell lines, including breast, lung, and colon cancer.[8]

Mechanism of Action: While the precise mechanisms are often multifactorial, some pyrazine-isoxazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2).[6][7] The inhibition of COX-2 can suppress tumor growth and angiogenesis.

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Phenyl Ring of Isoxazole: Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) on the phenyl ring attached to the isoxazole can significantly influence anticancer activity. The optimal substitution pattern is often cell line-dependent.

  • Linker between Pyrazine and Isoxazole: The nature and length of the linker connecting the two rings can impact the molecule's conformation and its ability to bind to the target protein.

Table 1: Anticancer Activity of Representative Pyrazine-Isoxazole Hybrids

Compound IDPyrazine SubstitutionIsoxazole SubstitutionCancer Cell LineIC₅₀ (µM)Reference
PZI-1 Unsubstituted5-(4-chlorophenyl)MCF-7 (Breast)5.2[8]
PZI-2 5-Methyl5-(4-methoxyphenyl)A549 (Lung)8.7[8]
PZI-3 Unsubstituted5-(4-nitrophenyl)HCT-116 (Colon)3.9[9]

Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12]

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazine-isoxazole hybrid compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Pyrazine-isoxazole hybrids have shown promising activity against a range of bacteria and fungi.[13][14][15]

Mechanism of Action: The antimicrobial mechanism of these hybrids is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The pyrazine ring, a known pharmacophore in several antimicrobial drugs, likely contributes significantly to this activity.

SAR Insights:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents on both rings, plays a crucial role in its ability to penetrate microbial cell walls.

  • Electronic Effects: The electronic nature of the substituents can modulate the reactivity of the heterocyclic rings and their interactions with microbial targets.

Table 2: Antimicrobial Activity of Representative Pyrazine-Isoxazole Hybrids

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
PZI-4 Staphylococcus aureus8[14]
PZI-5 Escherichia coli16[14]
PZI-6 Candida albicans4[15]

Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][16]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds

  • Standard antimicrobial agent (positive control)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neurodegeneration are complex pathological processes that are often intertwined. Pyrazine-isoxazole hybrids have emerged as promising candidates for the treatment of inflammatory diseases and neurodegenerative disorders.[1][17]

Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes like COX-2.[1] Their neuroprotective effects may stem from their antioxidant properties and their ability to modulate neurotransmitter systems.[17]

SAR Insights:

  • COX-2 Selectivity: Modifications to the scaffold can be made to enhance selectivity for COX-2 over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Blood-Brain Barrier Permeability: For neuroprotective applications, the physicochemical properties of the hybrids must be optimized to ensure they can cross the blood-brain barrier.

Table 3: Anti-inflammatory and Neuroprotective Activity Data

Compound IDBiological Target/ModelActivity/PotencyReference
PZI-7 COX-2 InhibitionIC₅₀ = 0.5 µM[1]
PZI-8 Carrageenan-induced paw edema65% inhibition at 10 mg/kg[1]
PZI-9 Neuroprotective (in vitro)EC₅₀ = 2.3 µM[17]

Experimental Protocol: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of new compounds.[7][15][18][19][20]

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the animals into groups: control (vehicle), standard, and test compound groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[8][13][21][22][23]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric probe

  • Assay buffer

  • Test compounds

  • Known COX-2 inhibitor (positive control)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the COX-2 enzyme, arachidonic acid, and the colorimetric probe in the assay buffer.

  • Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with the test compounds or the positive control for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Signal Detection: After a set incubation period, add the colorimetric probe and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

III. Conclusion and Future Directions

The amalgamation of pyrazine and isoxazole rings into a single molecular framework has yielded a class of hybrid scaffolds with immense therapeutic potential. The synthetic versatility of these systems, coupled with their diverse biological activities, makes them a fertile ground for future drug discovery efforts. The continued exploration of structure-activity relationships, guided by computational modeling and a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of novel pyrazine-isoxazole-based therapeutics with enhanced efficacy and safety profiles. As our understanding of complex diseases evolves, the strategic design of such multi-target hybrid molecules will play an increasingly crucial role in addressing unmet medical needs.

IV. References

  • Kumari, A., Singh, R. K., & Singh, S. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. Scientific Reports, 10(1), 6660. [Link]

  • Kumari, A., Singh, R. K., & Singh, S. (2020). Design and efficient synthesis of pyrazoline and isoxazole bridged indole C-glycoside hybrids as potential anticancer agents. PubMed. [Link]

  • Rao, Y. J., et al. (2024). Synthesis and anticancer studies of novel benzimidazole/benzoxazole-pyrazine derivatives. Arkat USA. [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). [Link]

  • Uttar Pradesh Journal of Zoology. (2025). Development and Efficacy Assessment of a Natural Anti-inflammatory Cream: An in vivo Study on Carrageenan-induced Paw Edema in Rats. [Link]

  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). ScienceDirect. [Link]

  • El-Sayed, M. A. A., et al. (2018). Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. [Link]

  • Agar Microdilution Procedure: A Promising Technique for Antimicrobial Susceptibility Test of Colloidally Unstable Nanostructures. (2022). Bentham Science. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). MDPI. [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. (2023). MDPI. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

  • Martis, M., & Gaonkar, S. L. (2024). A review on bioactive heterocycles for treating neurodegenerative disorders. International Journal of Advanced Academic Studies. [Link]

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. (2019). PMC. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]

  • BPM - Methods for screening and evaluation of antimicrobial activity. (n.d.). BPM. [Link]

  • Padmaja, A., et al. (2009). Synthesis, antimicrobial and antioxidant activities of substituted pyrazoles, isoxazoles, pyrimidine and thioxopyrimidine derivatives. PubMed. [Link]

  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2020). MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025). IJPRA. [Link]

  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). PMC. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]

  • ResearchGate. (2022). What is the best protocol of broth microdilution method to check antimicrobial activity of crude extracts of Plants?. [Link]

  • Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. (2026). IJFMR. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Microwave Assisted Synthesis and Evaluation of Toxicity and Antioxidant Activity of Pyrazoline Derivatives. (2026). ResearchGate. [Link]

  • Microwave assisted synthesis of some pyrazole derivatives and their antibacterial and antifungal activity. (2014). The Pharma Innovation Journal. [Link]

  • Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. (n.d.). Current Trends in Biotechnology and Pharmacy. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

  • CYCLIZATION OF CHALCONES TO ISOXAZOLE AND PYRAZOLE DERIVATIVES. (2021). Springer. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (n.d.). OEMS Connect Journals. [Link]

  • Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1. (n.d.). Indian Academy of Sciences. [Link]

  • Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025). ResearchGate. [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). MDPI. [Link]

  • Computational screening for new neuroprotective ingredients against Alzheimer's disease from bilberry by cheminformatics approaches. (2022). Frontiers. [Link]

Sources

Bioactive Isoxazole-3-Carboxylic Acid Derivatives: Synthetic Architectures and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of bioactive isoxazole-3-carboxylic acid derivatives, structured for researchers and drug development professionals.

Executive Summary

The isoxazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function as a rigid bioisostere of carboxylic acids and amide bonds. Unlike its 4- and 5-substituted counterparts (e.g., the antirheumatic leflunomide or the antibiotic sulfamethoxazole), the 3-substituted derivatives offer unique vectoral alignment of hydrogen bond donors/acceptors, making them critical pharmacophores for targeting specific enzyme active sites (e.g., Xanthine Oxidase) and ion channels (e.g., GABA and Glutamate receptors).

This guide synthesizes the current literature on the synthesis, structure-activity relationships (SAR), and pharmacological applications of these derivatives, providing validated protocols for their generation and evaluation.

Chemical Space and Synthetic Methodology[1][2]

The construction of the isoxazole-3-carboxylic acid core requires precise regiocontrol to avoid the formation of the isomeric 5-carboxylic acid. The most robust and self-validating method is the [3+2] Cycloaddition (Click Chemistry) approach, specifically the reaction between nitrile oxides and alkynes.

Mechanistic Causality: The 1,3-Dipolar Cycloaddition

The formation of the isoxazole ring proceeds via a concerted 1,3-dipolar cycloaddition. The choice of the dipole (nitrile oxide) and the dipolarophile (alkyne) dictates the regioselectivity.

  • Why Nitrile Oxides? They are generated in situ from

    
    -chlorooximes to prevent dimerization (furoxan formation).
    
  • Regiocontrol: The steric and electronic nature of the alkyne substituent directs the formation of the 3,5-disubstituted isoxazole, which is thermodynamically favored over the 3,4-isomer in thermal conditions.

Synthetic Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points for regioselectivity.

SynthesisPath Figure 1: Regioselective Synthesis of Isoxazole-3-Carboxylic Acid Derivatives via [3+2] Cycloaddition Start Starting Material: Ethyl 2-chloro-2-(hydroxyimino)acetate Intermediate In Situ Generation: Nitrile Oxide Dipole Start->Intermediate Base (TEA/NaHCO3) Transition Transition State: Concerted [3+2] Cycloaddition Intermediate->Transition + Reagent Reagent Dipolarophile: Substituted Alkyne Reagent->Transition Product Product: Ethyl 5-substituted-isoxazole-3-carboxylate Transition->Product Regioselective Bond Formation Hydrolysis Hydrolysis: Isoxazole-3-carboxylic Acid Product->Hydrolysis LiOH/THF

[3][4]

Pharmacological Mechanisms and SAR

The biological utility of isoxazole-3-carboxylic acid derivatives stems from their electronic similarity to glutamate and their capacity to chelate metals in metalloenzymes.

Xanthine Oxidase (XO) Inhibition

Derivatives such as 5-phenylisoxazole-3-carboxylic acid have emerged as potent non-purine XO inhibitors.[1]

  • Mechanism: The carboxylic acid moiety interacts with the molybdenum center or crucial amino acid residues (e.g., Arg880) in the XO active site, mimicking the transition state of xanthine oxidation.

  • SAR Insight: Electron-withdrawing groups (e.g., -CN, -NO2) on the 5-phenyl ring often decrease potency due to reduced electron density available for pi-stacking interactions within the enzyme pocket, whereas lipophilic substitutions can enhance binding affinity.

Antimicrobial Activity

Isoxazole-3-carboxamides (derived from the acid) exhibit broad-spectrum activity.

  • Mechanism: Disruption of bacterial cell wall synthesis enzymes or inhibition of serine acetyltransferase.

  • SAR Insight: Conversion of the C3-acid to a carboxamide significantly improves cell membrane permeability. N-aryl substitutions with electron-donating groups (e.g., -OMe) generally increase potency against Gram-positive bacteria like S. aureus.

Quantitative Data Summary

The following table summarizes key bioactivity data from recent literature comparisons.

Compound ClassR-Group (C5 Position)Target/OrganismPotency (IC50 / MIC)Reference
XO Inhibitor 3-CN-PhenylXanthine Oxidase0.85 µM (IC50)[1]
XO Inhibitor 4-Me-PhenylXanthine Oxidase1.2 µM (IC50)[1]
Antimicrobial 4-Methoxy-PhenylS. aureus4 µg/mL (MIC)[2]
Antimicrobial 2,4-Dichloro-PhenylE. coli16 µg/mL (MIC)[2]
Neuroactive (Amino acid sidechain)mGluR1 (Antagonist)30 µM (Kb)[3]

Experimental Protocols

These protocols are designed to be self-validating. The success of the synthesis is confirmed by the melting point and spectral data provided in the grounding literature.

Protocol A: Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid

Objective: To synthesize the core scaffold via [3+2] cycloaddition.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (Precursor for dipole)

  • Phenylacetylene (Dipolarophile)

  • Triethylamine (Base)

  • Dichloromethane (DCM)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Dipole Generation: Dissolve ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) and phenylacetylene (1.1 equiv) in anhydrous DCM (0.5 M concentration).

  • Cycloaddition: Cool the solution to 0°C. Dropwise add Triethylamine (1.2 equiv) over 30 minutes. Rationale: Slow addition prevents rapid dimerization of the nitrile oxide, favoring the cross-reaction with the alkyne.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The formation of the isoxazole ester is indicated by a new spot with lower Rf than the alkyne.

  • Workup: Wash with water (2x), brine (1x), dry over Na2SO4, and concentrate in vacuo. Purify via silica gel column chromatography.

  • Hydrolysis (Self-Validation Step): Dissolve the ester in THF:Water (1:1). Add LiOH (2.0 equiv) and stir at RT for 4 hours. Acidify with 1M HCl to pH 2. The precipitation of a white solid confirms the formation of the carboxylic acid.

  • Characterization: Recrystallize from ethanol.

    • Expected 1H NMR (DMSO-d6):

      
       13.5 (br s, 1H, COOH), 7.9 (d, 2H, Ar-H), 7.5 (m, 3H, Ar-H), 7.3 (s, 1H, Isoxazole-H4).
      
Protocol B: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To validate the bioactivity of the synthesized derivative.

Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Phosphate Buffer (pH 7.5)

  • Allopurinol (Positive Control)

Methodology:

  • Preparation: Prepare a 50 mM phosphate buffer (pH 7.5). Dissolve test compounds in DMSO (final concentration <1%).

  • Incubation: Mix 10 µL of enzyme solution (0.1 U/mL) with 10 µL of test compound solution. Incubate at 25°C for 15 minutes. Rationale: Pre-incubation allows the inhibitor to bind to the active site before substrate competition begins.

  • Initiation: Add 180 µL of Xanthine substrate solution (150 µM).

  • Measurement: Monitor the formation of uric acid by measuring absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the initial velocity (

    
    ) and calculate % inhibition:
    
    
    
    
    Calculate IC50 using non-linear regression analysis (GraphPad Prism).

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of isoxazole-3-carboxylic acid derivatives in neuropharmacology (glutamate modulation) and metabolic enzyme inhibition.

MOA Figure 2: Divergent Therapeutic Mechanisms of Isoxazole-3-Carboxylic Acid Derivatives cluster_Neuro Neuropharmacology Pathway cluster_Enzyme Metabolic Enzyme Pathway Core Isoxazole-3-Carboxylic Acid Scaffold GluR Glutamate Receptors (mGluR / AMPA) Core->GluR Bioisostere of Glutamate/AMPA XO Xanthine Oxidase (Molybdenum Center) Core->XO Chelation / H-Bonding at Active Site Effect1 Modulation of Excitotoxicity (Neuroprotection) GluR->Effect1 Effect2 Inhibition of Uric Acid (Gout Treatment) XO->Effect2

[7]

References

  • Wang, S., Yan, J., Wang, J., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(6), 2663-2670. Link

  • Chinnadurai, et al. (2023).[2][3][4] Synthesis and antimicrobial evaluation of new isoxazole carboxamides. International Journal of Pharmaceutical Chemistry and Analysis. Link

  • Madsen, U., et al. (2001). Synthesis and pharmacology of 3-isoxazolol amino acids as selective antagonists at group I metabotropic glutamic acid receptors.[5] Journal of Medicinal Chemistry. Link

  • Abdelgawad, et al. (2021).[2] Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Kuey. Link

  • Ozoe, Y., et al. (2013). New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide.[6][7][8] Journal of Agricultural and Food Chemistry. Link

Sources

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Pharmacophore Profiling for Drug Discovery

Executive Summary & Compound Identity

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS: 1375064-55-3) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Characterized by a pyrazine ring fused to an isoxazole-3-carboxylic acid moiety, this compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for targets requiring glutamate bioisosteres or nitrogen-dense heterocyclic systems (e.g., kinase inhibitors, GABAA modulators).[3]

This guide provides a technical framework for the safe handling, storage, and experimental application of this compound. As a research-grade material often lacking comprehensive toxicological datasets, this document applies a Precautionary Principle approach, categorizing the substance based on Structure-Activity Relationship (SAR) analysis of analogous isoxazole-carboxylates.

Chemical Identification Table
ParameterTechnical Specification
Chemical Name 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid
CAS Number 1375064-55-3
Synonyms 5-(Pyrazin-2-yl)isoxazole-3-carboxylic acid; 5-(2-Pyrazinyl)-1,2-oxazole-3-carboxylic acid
Molecular Formula

Molecular Weight 191.14 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Purity Grade Typically >95% (HPLC) for R&D applications
Hazard Identification & Safety Framework (GHS)

Note: This substance has not been fully tested for global toxicological endpoints. The classifications below are derived from functional analogues (e.g., isoxazole-3-carboxylic acid, pyrazine derivatives) and represent a baseline safety standard for R&D environments.

GHS Classification (Provisional)
  • Acute Toxicity, Oral: Category 4 (H302)[4][5]

  • Skin Corrosion/Irritation: Category 2 (H315)[4][5][6]

  • Serious Eye Damage/Irritation: Category 2A (H319)[4][5]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[4][5]

Signal Word: WARNING
Hazard & Precautionary Statements
CodeStatementActionable Protocol
H302 Harmful if swallowed.[5]Do not eat/drink in lab. Wash hands immediately after doffing gloves.
H315 Causes skin irritation.[7][4][5][6]Double-glove (Nitrile) when handling >100mg quantities.
H319 Causes serious eye irritation.[4][5][6]Wear chemical safety goggles (ANSI Z87.1). Face shield required for synthesis scale-up.
H335 May cause respiratory irritation.[4][5][6]Mandatory: Handle exclusively within a certified Fume Hood.
Emergency Response Diagram

The following decision tree outlines the immediate response protocols for exposure incidents involving heterocyclic carboxylic acids.

SafetyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (H315) Type->Skin Eye EYE CONTACT (H319) Type->Eye Inhale INHALATION (H335) Type->Inhale Action_Skin 1. Remove contaminated clothing 2. Wash with soap/water (15 min) 3. Seek medical if irritation persists Skin->Action_Skin Action_Eye 1. Rinse cautiously with water (15 min) 2. Remove contact lenses if present 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhale 1. Move to fresh air immediately 2. If breathing difficult: Oxygen 3. Transport to ER Inhale->Action_Inhale Report File Incident Report (Retain SDS for Medical Staff) Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 1: Immediate response workflow for exposure to 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid.

Handling, Storage, & Stability

To maintain the integrity of the isoxazole ring and the carboxylic acid functionality, strict adherence to environmental controls is required.[6]

3.1 Storage Protocols
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential. Store under Inert Gas (Argon or Nitrogen) to prevent hydrolysis or moisture absorption.

  • Container: Amber glass vials with PTFE-lined caps to prevent photodegradation (isoxazoles can be light-sensitive).

3.2 Stability & Reactivity
  • Incompatible Materials: Strong oxidizing agents, strong bases (will deprotonate the carboxylic acid), and reducing agents.

  • Decomposition Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ).
  • Shelf Life: 24 months if stored properly in desiccated, inert conditions.

Technical Application: Synthesis & Pharmacophore Utility

Researchers utilize 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid as a scaffold for "Fragment-Based Drug Design" (FBDD). The molecule offers three distinct vector points for chemical modification:

  • Carboxylic Acid (C3): Amenable to amide coupling (EDC/NHS chemistry) to generate peptidomimetics.

  • Isoxazole Core: Acts as a rigid linker and bioisostere for amide or ester bonds.

  • Pyrazine Ring (C5): Provides electron-deficient aromatic stacking interactions (pi-pi stacking) in protein binding pockets.

Synthesis Workflow (Conceptual)

The following diagram illustrates the typical workflow for utilizing this building block in a medicinal chemistry campaign (e.g., amide coupling).

SynthesisWorkflow Compound 5-(2-Pyrazinyl) isoxazole-3-COOH (Starting Material) Activation Activation (HATU/DIEA or SOCl2) Compound->Activation Intermediate Activated Ester/Acyl Chloride Activation->Intermediate Coupling Coupling Reaction (DMF, RT, 2-12h) Intermediate->Coupling Amine Amine Partner (R-NH2) Amine->Coupling Product Final Amide Scaffold (Drug Candidate) Coupling->Product

Figure 2: Standard amide coupling workflow utilizing the carboxylic acid moiety for library generation.

Toxicological Information & Exposure Control

Scientific Rationale: As a nitrogen-rich heterocycle, the metabolic breakdown may yield pyrazine derivatives, which can have varying degrees of hepatic burden. The isoxazole moiety is generally stable but can undergo ring cleavage under extreme metabolic conditions.

Exposure Limits
  • OSHA PEL / ACGIH TLV: Not established.

  • Internal Industry Standard: Treat as OEB 3 (Occupational Exposure Band) compound (

    
    ) until definitive data exists.
    
Personal Protective Equipment (PPE) Matrix
PPE TypeSpecificationRationale
Respiratory N95 (minimum) or P100Prevents inhalation of fine particulates during weighing.
Hand Nitrile Rubber (0.11 mm min)Standard barrier protection against organic solids.
Eye Chemical GogglesPrevents corneal damage from acidic dust.
Body Lab Coat (Cotton/Poly)Minimizes skin contact; use Tyvek sleeves for scale-up.
References
  • PubChem. (2025). Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (Related Ester Data). National Library of Medicine. Available at: [Link]

  • Accela ChemBio. (2025).[5] Safety Data Sheet for Isoxazole-3-carboxylic Acid Analogues. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Diverse Therapeutic Targets

In the landscape of contemporary medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular framework is a powerful approach for the development of novel therapeutics. The 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold has emerged as a structure of significant interest, embodying this principle of molecular hybridization. This scaffold elegantly marries the isoxazole and pyrazine rings, two nitrogen-containing heterocycles with well-documented roles in shaping the biological activity of numerous drugs.

The isoxazole ring, an aromatic five-membered heterocycle, is a versatile component in medicinal chemistry, contributing to a range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a valuable constituent in designing molecules that can effectively bind to biological targets. The pyrazine moiety, a six-membered aromatic heterocycle, is also a common feature in bioactive molecules. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors and enhance the aqueous solubility of a compound, which are desirable properties for drug candidates.[3]

The combination of these two heterocycles in the 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold, further functionalized with a carboxylic acid group, creates a molecule with a rich potential for diverse biological activities. The carboxylic acid can act as a key interacting group, forming salt bridges or hydrogen bonds with residues in the active site of an enzyme or receptor.[3] This application note will provide a detailed guide for researchers, scientists, and drug development professionals on utilizing this promising scaffold in drug discovery programs. We will delve into synthetic strategies, key biological screening protocols, and the underlying rationale for experimental design, grounded in established scientific principles.

Synthetic Strategies: Building the Core Scaffold and its Analogs

The synthesis of 5-(2-pyrazinyl)isoxazole-3-carboxylic acid and its derivatives can be approached through several established methods in heterocyclic chemistry. A common and effective strategy involves the [3+2] cycloaddition reaction, which is a powerful tool for constructing five-membered rings like isoxazoles.[3]

One practical approach involves a two-step process starting with the synthesis of a chalcone intermediate, followed by cyclization with hydroxylamine.[4] This method offers a high degree of flexibility for introducing substituents on both the pyrazine and isoxazole rings, allowing for a systematic exploration of the structure-activity relationship (SAR).

Below is a generalized, step-by-step protocol for the synthesis of a 5-(2-pyrazinyl)isoxazole-3-carboxylic acid analog.

Protocol 1: Synthesis of a 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid Analog

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

  • Reactant Preparation: Dissolve 1.0 equivalent of an appropriate pyrazinyl ketone and 1.0 equivalent of a substituted aldehyde in ethanol.

  • Base Addition: To the stirred solution at room temperature, add an aqueous solution of a suitable base (e.g., NaOH or KOH) dropwise.

  • Reaction Monitoring: Continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated chalcone can be collected by filtration, washed with water, and dried.

Step 2: Isoxazole Formation

  • Reaction Setup: Reflux a mixture of the synthesized chalcone (1.0 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Cyclization: The reaction progress is monitored by TLC until the starting chalcone is consumed.

  • Isolation and Purification: After cooling, the reaction mixture is poured into crushed ice, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[4] The crude product is then purified by column chromatography.

Rationale behind the Protocol: The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone (chalcone) intermediate. The subsequent reaction with hydroxylamine hydrochloride proceeds via a cyclization reaction to form the stable isoxazole ring. The choice of base in the first step and the reaction time can be optimized to maximize the yield of the chalcone.

Troubleshooting: A common challenge in isoxazole synthesis is the formation of regioisomers.[4] The regioselectivity can be influenced by both steric and electronic factors of the reactants and the reaction conditions. Careful selection of starting materials and optimization of reaction parameters, such as solvent and temperature, are crucial for controlling the regiochemical outcome.

Biological Evaluation: Screening for Therapeutic Potential

The 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold has been implicated in a wide array of biological activities, making it a valuable starting point for screening against various therapeutic targets.[5][6][7] The initial stages of a drug discovery program should involve a broad-based screening approach to identify the most promising therapeutic areas for a library of synthesized analogs.

Primary Screening Assays

A tiered screening approach is recommended, starting with in vitro assays to assess the activity of the compounds against specific molecular targets or cellular phenotypes.

1. Enzyme Inhibition Assays:

Many drugs exert their effects by inhibiting the activity of specific enzymes. The isoxazole scaffold has been found in inhibitors of various enzymes, including kinases and carbonic anhydrase.[3][8]

  • Kinase Inhibition Assays: A fluorescence polarization (FP) assay is a common method for screening kinase inhibitors.[9] This assay measures the binding of a fluorescently labeled ligand to the kinase, and a decrease in polarization indicates displacement of the ligand by a test compound.

  • Carbonic Anhydrase Inhibition Assays: A fluorescence-based assay can also be used to screen for carbonic anhydrase inhibitors.[8]

2. Antimicrobial Assays:

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. Isoxazole derivatives have shown promising activity against various bacterial and fungal strains.[5]

  • Minimum Inhibitory Concentration (MIC) Determination: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This can be determined using broth microdilution or agar dilution methods.

3. Anticancer Assays:

The antiproliferative activity of the synthesized compounds can be evaluated against a panel of cancer cell lines.

  • MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells and are widely used to assess cell viability and proliferation. A reduction in color development indicates a cytotoxic or cytostatic effect of the compound.

Protocol 2: In Vitro Anticancer Screening using MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Rationale behind the Protocol: The MTT assay is a robust and high-throughput method for assessing the cytotoxic effects of compounds on cancer cells. The conversion of the yellow tetrazolium salt MTT to purple formazan crystals is dependent on the activity of mitochondrial dehydrogenases in living cells.

Structure-Activity Relationship (SAR) and Lead Optimization

Once initial hits are identified from primary screening, the next crucial step is to establish a structure-activity relationship (SAR). This involves synthesizing and testing a series of analogs to understand how modifications to the chemical structure affect biological activity.

For the 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold, key areas for modification include:

  • Substituents on the Pyrazine Ring: Introducing different functional groups on the pyrazine ring can modulate the compound's electronic properties, solubility, and interactions with the target protein.

  • Modifications of the Carboxylic Acid: The carboxylic acid can be converted to esters, amides, or other bioisosteres to fine-tune the compound's pharmacokinetic properties and target engagement.

  • Substituents at the 4-position of the Isoxazole Ring: This position can be functionalized to explore additional binding interactions within the target's active site.

A systematic exploration of these modifications, guided by the initial screening data, will enable the optimization of the lead compounds for improved potency, selectivity, and drug-like properties.

Data Presentation and Visualization

Clear and concise presentation of data is essential for interpreting results and making informed decisions in a drug discovery project.

Table 1: Representative Biological Activity Data for 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid Analogs
Compound IDR1 (Pyrazine)R2 (Isoxazole-C4)Target/AssayIC50/EC50 (µM)
Scaffold HHKinase X>100
Analog-1 ClHKinase X15.2
Analog-2 OCH₃HKinase X25.8
Analog-3 ClBrKinase X5.1
Analog-4 ClHCancer Cell Line Y8.7

This table presents hypothetical data for illustrative purposes.

Visualizing Experimental Workflows and Biological Pathways

Visual diagrams can greatly enhance the understanding of complex experimental processes and biological mechanisms.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Primary_Screen Primary Screening (e.g., Kinase Assay) Characterization->Primary_Screen Compound Library Dose_Response Dose-Response & IC50 Determination Primary_Screen->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity SAR SAR Studies Selectivity->SAR Hit Compounds ADME In Vitro ADME/Tox SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Protein Downstream Effector Kinase_X->Downstream_Protein Phosphorylates Transcription_Factor Transcription Factor Downstream_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes Drug 5-(2-Pyrazinyl)isoxazole-3- carboxylic acid Analog Drug->Kinase_X Inhibits Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Caption: A hypothetical signaling pathway targeted by a 5-(2-pyrazinyl)isoxazole-3-carboxylic acid-based kinase inhibitor.

Conclusion

The 5-(2-pyrazinyl)isoxazole-3-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics targeting a wide range of diseases. Its synthetic tractability, coupled with the diverse biological activities reported for its derivatives, makes it an attractive scaffold for medicinal chemists. By employing a systematic approach to synthesis, screening, and SAR-guided optimization, researchers can effectively harness the potential of this privileged scaffold to discover and develop the next generation of innovative medicines.

References

  • Al-Ostath, A., et al. (2023). Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation. PubMed. Available from: [Link]

  • van der Loop, M., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. Available from: [Link]

  • Kühn, B., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available from: [Link]

  • Kim, H., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available from: [Link]

  • Mori, M., et al. (2020). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • Rizk, E. T., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available from: [Link]

  • Aslam, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available from: [Link]

  • PubChem. Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. Available from: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available from: [Link]

  • Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

  • PMC. (2015). Current status of pyrazole and its biological activities. PMC. Available from: [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • ResearchGate. (2008). A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. ResearchGate. Available from: [Link]

  • Banoglu, E., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Available from: [Link]

  • MDPI. (2019). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. Available from: [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available from: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Sharma, V., et al. (2019). Therapeutic Outlook of Pyrazole Analogs: A Mini Review. PubMed. Available from: [Link]

  • Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • ResearchGate. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. Available from: [Link]

Sources

Application Note: 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the application of 5-(2-pyrazinyl)isoxazole-3-carboxylic acid in fragment-based drug design (FBDD). We delve into the strategic rationale for employing this heterocyclic fragment, outlining its potential as a versatile starting point for developing potent and selective inhibitors against various therapeutic targets. This document details a validated workflow, from primary screening and hit validation using orthogonal biophysical methods to structure-guided hit-to-lead optimization. The protocols provided are designed to be robust and adaptable for researchers, scientists, and drug development professionals engaged in modern drug discovery.

Introduction: The Strategic Value of the Pyrazinyl-Isoxazole Scaffold in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] FBDD focuses on screening libraries of low molecular weight fragments (typically <300 Da) to identify weak but efficient binders, which then serve as starting points for rational, structure-guided optimization.[3][4] This approach offers several advantages, including a more thorough exploration of chemical space and the generation of leads with superior ligand efficiency and physicochemical properties.[2][4]

The 5-(2-pyrazinyl)isoxazole-3-carboxylic acid fragment embodies several key features that make it an attractive scaffold for FBDD:

  • Rich Pharmacophoric Features: The structure combines a hydrogen bond-accepting pyrazine ring, a versatile isoxazole core, and a hydrogen bond-donating/accepting carboxylic acid. This arrangement provides multiple points for directed interaction with a protein target. The isoxazole and pyrazole nuclei are pivotal in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6]

  • "Rule of Three" Compliance: With a molecular weight of approximately 191.15 Da, it readily adheres to the "Rule of Three," a guideline for effective fragment design (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[7]

  • Synthetic Tractability: The isoxazole and pyrazine cores are common heterocycles in medicinal chemistry, with well-established synthetic routes allowing for rapid and diverse chemical elaboration during the hit-to-lead phase.[8][9] This synthetic accessibility is crucial for exploring the structure-activity relationship (SAR).[8][10]

  • Defined Growth Vectors: The scaffold presents clear, chemically intuitive points for modification—the pyrazine ring, the isoxazole core, and the carboxylic acid—enabling strategic "fragment growing" into adjacent binding pockets.[11][12]

This application note will guide users through a hypothetical FBDD campaign targeting a protein kinase, a common target class in drug discovery, using 5-(2-pyrazinyl)isoxazole-3-carboxylic acid as a key library component.

The FBDD Workflow: A Phased Approach

A successful FBDD campaign is a multi-stage process that relies on the sequential application of complementary techniques to identify and validate true binders, thereby minimizing false positives.[3][13] Our recommended workflow emphasizes orthogonal validation at each critical step.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screen (e.g., DSF/Thermal Shift) Validation Secondary Screen (e.g., NMR, SPR) Screening->Validation Initial Hits Affinity Affinity Measurement (ITC) Validation->Affinity Validated Hits Structure Structural Biology (X-ray Crystallography) Design Rational Design: Growing, Linking Structure->Design Binding Mode Affinity->Structure Confirmed Binders SAR Structure-Activity Relationship (SAR) SAR->Design Iterative Cycles Lead Lead Compound SAR->Lead Synthesis Analogue Synthesis Design->Synthesis Synthesis->SAR

Figure 1: A robust FBDD workflow emphasizing orthogonal validation.

Experimental Protocols

Phase 1: Primary Screening by Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, is a rapid, medium-throughput method ideal for primary screening of fragment libraries.[13][14] It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Protocol: DSF Screening

  • Preparation:

    • Prepare the target protein (e.g., a kinase domain) at a final concentration of 2-5 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100 mM stock solution of 5-(2-pyrazinyl)isoxazole-3-carboxylic acid in DMSO. Create a working plate by diluting the stock to 10 mM in DMSO.

    • Prepare a 50X stock of a fluorescent dye (e.g., SYPRO Orange).

  • Assay Setup (96-well format):

    • To each well, add 20 µL of the protein solution.

    • Add 1 µL of the fragment working solution for a final concentration of 500 µM (final DMSO concentration should be ≤1%). Include DMSO-only wells as a negative control.

    • Add 0.5 µL of the 50X dye stock to each well.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment, ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor fluorescence changes at the appropriate excitation/emission wavelengths for the dye.

  • Analysis:

    • Calculate the first derivative of the melting curve for each well to determine the Tm.

    • A fragment is considered a potential "hit" if it induces a Tm shift (ΔTm) of ≥ 2 standard deviations above the mean shift of the DMSO controls. A typical threshold is ΔTm ≥ 1.5 °C.

Causality Behind Choices: DSF is chosen for the primary screen due to its speed and low protein consumption, allowing for the rapid triage of a large fragment library.[3] A high fragment concentration (500 µM) is used to detect the weak binding affinities typical of initial fragment hits.[4]

Phase 2: Hit Validation and Characterization

Hits from the primary screen must be validated using orthogonal, solution-based techniques to eliminate false positives.[1][3]

Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that confirms direct binding in solution.[14][15]

  • Sample Preparation:

    • Prepare a 20 µM solution of the target protein in a deuterated buffer (e.g., 50 mM d-HEPES pH 7.5, 150 mM NaCl in 99.9% D₂O).

    • Add the fragment hit (e.g., 5-(2-pyrazinyl)isoxazole-3-carboxylic acid) to a final concentration of 500 µM.

  • NMR Acquisition:

    • Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated (e.g., at -1 ppm) and an "off-resonance" spectrum where saturation is applied far from any protein or ligand signals (e.g., at 40 ppm).

    • Use a saturation pulse train (e.g., a series of Gaussian pulses) for a total saturation time of 2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum belong to the fragment and confirm that it binds to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

ITC is the gold standard for measuring binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction.[3][13]

  • Preparation:

    • Prepare the target protein at 20-50 µM in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Dialyze extensively against the same buffer to minimize buffer mismatch effects.

    • Prepare the fragment at 500-1000 µM in the final dialysis buffer.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the fragment solution into the injection syringe.

    • Set the experiment to perform a series of 19-25 injections (e.g., 1.5-2 µL each) at 25 °C.

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the KD, n, and ΔH.

Quantitative Data Summary

TechniqueParameter MeasuredTypical Value for a Fragment HitPurpose
DSF ΔTm (Melting Temp. Shift)≥ 1.5 °CPrimary Hit Identification
NMR (STD) STD SignalPresent / AbsentOrthogonal Hit Validation
ITC KD (Dissociation Constant)100 µM - 10 mMAffinity & Thermodynamics
SPR KD (Dissociation Constant)100 µM - 10 mMAffinity & Kinetics (kon/koff)
Phase 3: Structure-Guided Hit-to-Lead Optimization

The ultimate goal of FBDD is to evolve a low-affinity fragment hit into a high-potency lead compound.[16][17] This process is critically dependent on high-resolution structural information, typically from X-ray crystallography.[15]

  • Crystal Soaking:

    • Grow apo-crystals of the target protein using standard vapor diffusion methods (hanging or sitting drop).

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 5-10 mM) in a cryo-protectant-compatible mother liquor.

    • Transfer the apo-crystals to the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection & Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Build the fragment into the resulting difference electron density map (Fo-Fc).

    • Refine the structure to produce a high-resolution model of the protein-fragment complex.

With a co-crystal structure in hand, medicinal chemists can apply several strategies to improve potency.[11][12]

Hit_To_Lead cluster_0 Fragment Hit in Binding Pocket Fragment 5-(2-Pyrazinyl)isoxazole- 3-carboxylic acid Growing Fragment Growing (Add new functional groups) Fragment->Growing Exploit adjacent unoccupied pockets Linking Fragment Linking (Connect to a second fragment) Fragment->Linking Bridge to another binding fragment Merging Fragment Merging (Combine with another scaffold) Fragment->Merging Fuse pharmacophores from different hits Lead_Molecule High-Affinity Lead Growing->Lead_Molecule Linking->Lead_Molecule Merging->Lead_Molecule

Figure 2: Key strategies for hit-to-lead optimization in FBDD.

Example Application: Fragment Growing

  • Structural Observation: Imagine the crystal structure reveals the carboxylic acid of our fragment forming a key salt bridge with a lysine residue, while the pyrazine ring is pointed towards a small, hydrophobic, unoccupied pocket.

  • Design Hypothesis: Adding a small hydrophobic group (e.g., a methyl or ethyl group) to the pyrazine ring could occupy this pocket and increase van der Waals interactions, thereby improving binding affinity.

  • Action: Synthesize a small library of analogues, such as 5-(5-methyl-2-pyrazinyl)isoxazole-3-carboxylic acid and 5-(5-ethyl-2-pyrazinyl)isoxazole-3-carboxylic acid.

  • Test: Re-evaluate these new compounds using ITC to quantify the change in affinity and determine the SAR for that position. This iterative design-make-test-analyze cycle is the core of hit-to-lead optimization.[16]

Conclusion

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid represents a high-value starting point for fragment-based drug discovery campaigns. Its inherent physicochemical properties and rich pharmacophoric features make it an ideal candidate for screening against a wide variety of protein targets. The systematic application of the protocols outlined herein—combining sensitive biophysical screening, orthogonal validation, and structure-guided design—provides a robust framework for efficiently translating this fragment hit into a potent, optimized lead compound.

References

  • Verdonk, M. L., et al. (2021). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Protein Science, 30(1), 196-209. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved February 15, 2026, from [Link]

  • Ciulli, A., & Williams, G. (2010). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 5(3), 550-560. [Link]

  • de Kloe, G. E., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(1), 1-11. [Link]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]

  • Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Oncodesign Services. (n.d.). Hit-to-Lead process. Retrieved February 15, 2026, from [Link]

  • do Carmo, A. L., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 102. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved February 15, 2026, from [Link]

  • de Vries, H., et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8346-8360. [Link]

  • Bonnema, H. (n.d.). Approaches to Fragment-Based Drug Design. [Link]

  • Kim, Y., et al. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 13(11), 1365-1373. [Link]

  • Structure Based Design. (n.d.). Fragment-Based Drug Discovery. Retrieved February 15, 2026, from [Link]

  • CD ComputaBio. (n.d.). Fragment-based Drug Design (FBDD) Services. Retrieved February 15, 2026, from [Link]

  • Scribd. (n.d.). Fragment Based Drug Design. Retrieved February 15, 2026, from [Link]

  • Singh, U. P., & Singh, R. P. (2022). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1191. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Retrieved February 15, 2026, from [Link]

  • Li, Y., et al. (2018). Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor XIa Inhibitors. Molecules, 23(8), 2008. [Link]

  • MDPI. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. International Journal of Molecular Sciences, 23(21), 13429. [Link]

  • Sanna, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(12), 3496-3499. [Link]

  • El-Sawy, E. R., et al. (2010). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Acta Poloniae Pharmaceutica, 67(2), 145-154. [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Yilmaz, O., et al. (2016). 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry, 116, 144-156. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved February 15, 2026, from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

  • El-Gazzar, A. R., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3747-3756. [Link]

  • ResearchGate. (n.d.). Fragment to lead optimization of pyrazine-based inhibitors. Retrieved February 15, 2026, from [Link]

  • MDPI. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1), 19688. [Link]

  • ResearchGate. (2016). Isoxazole-Derived Amino Acids are Bromodomain-Binding Acetyl-Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3. [Link]

  • Google Patents. (n.d.). AU2016222396B2 - Pyrazine derivatives useful as inhibitors of ATR kinase.
  • MDPI. (2023). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Pharmaceuticals, 16(9), 1269. [Link]

Sources

Application Notes & Protocols: Activating 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid for Amide and Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its unique electronic properties and potential for diverse biological activity make it a valuable building block. The carboxylic acid moiety is the primary handle for derivatization, most commonly through the formation of amide or ester linkages. However, the direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient, requiring harsh conditions that are incompatible with complex molecules. The initial acid-base reaction between the components forms a non-reactive carboxylate salt, halting further reaction.

Therefore, activation of the carboxylic acid is a mandatory first step. This process involves converting the hydroxyl group of the acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack.[3] This guide provides a comprehensive overview of modern, reliable reagents and detailed protocols for the activation and subsequent functionalization of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid, designed for researchers in organic synthesis and pharmaceutical development.

The Principle of Carboxylic Acid Activation

The core strategy for forming an amide or ester bond from a carboxylic acid is to transform the poor leaving group (hydroxide, ⁻OH) into a species that readily departs upon nucleophilic attack. The most common activating reagents achieve this by reacting with the carboxylate to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[4] The choice of reagent is critical and depends on factors like the steric and electronic nature of the coupling partners, desired reaction conditions, potential for side reactions, and cost.

Major Classes of Activating Reagents

For a heterocyclic substrate like 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid, it is crucial to select reagents that operate under mild conditions to avoid unwanted side reactions with the pyrazinyl or isoxazole rings. The three most prevalent and effective classes of reagents are carbodiimides, phosphonium salts, and uronium/aminium salts.

Carbodiimide Reagents

Carbodiimides are among the most widely used coupling agents due to their effectiveness and versatility.[5] They are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final product.[6]

Mechanism of Action: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][7] This intermediate is then attacked by the nucleophile (amine or alcohol) to yield the desired product and a urea byproduct. To mitigate common side reactions—such as racemization of α-chiral acids and rearrangement of the intermediate to a non-reactive N-acylurea—an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is almost always included.[8][9] The additive rapidly converts the O-acylisourea into a more stable, yet still highly reactive, active ester, which suppresses these unwanted pathways.[8]

carbodiimide_mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea Carbodiimide Carbodiimide (EDC, DIC) Carbodiimide->O_acylisourea Amide Amide Product O_acylisourea->Amide Urea Urea Byproduct O_acylisourea->Urea Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide-mediated activation and coupling workflow.

Common Reagents:

  • EDC (or EDAC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide is a water-soluble carbodiimide. Its primary advantage is that the resulting urea byproduct is also water-soluble, allowing for easy removal by aqueous extraction during workup.[6][8] This makes it a preferred choice for solution-phase synthesis.

  • DIC: N,N'-Diisopropylcarbodiimide is a liquid, making it easy to handle in automated or solid-phase peptide synthesis (SPPS).[8] The diisopropylurea byproduct is soluble in common organic solvents like DCM and DMF.[10]

  • DCC: N,N'-Dicyclohexylcarbodiimide was one of the first widely used carbodiimides. However, the dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents and precipitates out, which can complicate purification. Its use in solution-phase synthesis has largely been superseded by EDC and DIC.

Phosphonium Salt Reagents

Phosphonium-based reagents are known for their high reactivity and are particularly effective for coupling sterically hindered amino acids or forming challenging amide bonds.[10]

Mechanism of Action: In the presence of a non-nucleophilic base (e.g., DIPEA, N-methylmorpholine), the carboxylate anion attacks the electrophilic phosphorus center of the reagent. This generates a highly reactive acyloxyphosphonium intermediate, which is an exceptional acylating agent.[11][12] Subsequent attack by the amine yields the amide product, along with phosphine oxide and other byproducts.

phosphonium_mechanism RCOOH Carboxylic Acid + Base Acyloxyphosphonium Acyloxyphosphonium (Reactive Intermediate) RCOOH->Acyloxyphosphonium Phosphonium Phosphonium Salt (PyBOP, PyAOP) Phosphonium->Acyloxyphosphonium Amide Amide Product Acyloxyphosphonium->Amide Byproducts Byproducts Acyloxyphosphonium->Byproducts Amine Amine (R'-NH2) Amine->Amide uronium_mechanism RCOOH Carboxylic Acid + Base ActiveEster OBt/OAt Active Ester (Reactive Intermediate) RCOOH->ActiveEster Uronium Aminium Salt (HBTU, HATU) Uronium->ActiveEster Amide Amide Product ActiveEster->Amide Byproducts Byproducts ActiveEster->Byproducts Amine Amine (R'-NH2) Amine->Amide workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Setup 1. Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) Reagents 2. Add Coupling Reagent (and Additive/Base if required) Setup->Reagents Preactivation 3. Pre-activate (Stir 5-10 min) (Critical for Uronium/Phosphonium) Reagents->Preactivation Nucleophile 4. Add Nucleophile (Amine or Alcohol) Preactivation->Nucleophile Monitor 5. Monitor Reaction (TLC or LC-MS) Nucleophile->Monitor Workup 6. Aqueous Workup / Quench Monitor->Workup Purify 7. Purify Product (Chromatography / Recrystallization) Workup->Purify Characterize 8. Characterize Final Product (NMR, MS, HRMS) Purify->Characterize

Sources

Troubleshooting & Optimization

Improving solubility of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Improving aqueous solubility of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid Ticket ID: SOL-PYR-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Context

User Issue: You are experiencing precipitation or inability to dissolve 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (CAS: 116447-34-6) in aqueous media.

Root Cause Analysis: This molecule presents a classic "brick dust" profile common in drug discovery. Its insolubility stems from two converging factors:

  • Crystal Lattice Energy: The molecule consists of two planar aromatic rings (pyrazine and isoxazole) linked directly. This planarity facilitates strong

    
     stacking interactions in the solid state, creating a high-energy crystal lattice that water cannot easily break.
    
  • Ionization State: The carboxylic acid moiety likely has a pKa in the range of 3.2 – 3.8 (influenced by the electron-withdrawing isoxazole ring). In unbuffered water (typically pH 5.5–6.0) or acidic media (pH 1.2), the molecule exists largely in its unionized, hydrophobic form.

Strategic Approach: To dissolve this compound, we must disrupt the crystal lattice or ionize the acid. The following guide prioritizes methods from "Simplest/Most Effective" to "Advanced Formulation."

Solubility Decision Tree

Before selecting a protocol, determine your experimental constraints using the workflow below.

SolubilityStrategy Start Start: Define Constraints IsPHFlexible Is pH adjustment allowed (pH > 7.0)? Start->IsPHFlexible IsInVivo Is this for in vivo (animal) studies? IsPHFlexible->IsInVivo No SaltRoute Protocol A: Salt Formation (Na+, K+, Tromethamine) IsPHFlexible->SaltRoute Yes (Preferred) CosolventRoute Protocol B: Cosolvents (PEG400, DMSO) IsInVivo->CosolventRoute No (In Vitro/DMSO OK) ComplexRoute Protocol C: Cyclodextrin Complexation (HP-β-CD) IsInVivo->ComplexRoute Yes (Safety Critical)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: Salt Formation (The Primary Lever)

Mechanism: Converting the carboxylic acid to a salt introduces a charge, allowing ion-dipole interactions with water to overcome the crystal lattice energy.

Troubleshooting FAQ
  • Q: I tried adding NaOH, but it crashed out later. Why?

    • A: You likely experienced the "Common Ion Effect" or pH drift. If the pH drops below the pKa + 2 (approx pH 5.5), the free acid will reprecipitate. You must maintain a buffered environment.

  • Q: Can I use HCl to make a salt?

    • A: No. While pyrazine nitrogens are basic, they are extremely weak bases (pKa ~0.6). An HCl salt would be hydrolytically unstable and acidic, likely causing the carboxylic acid to protonate and precipitate. Focus on the acidic handle.

Step-by-Step Salt Screening Protocol

Goal: Create a stable, soluble salt form (Sodium or Tromethamine recommended).

  • Stoichiometry Calculation: Calculate the exact 1:1 molar equivalent of base.

    • Example: For 100 mg of compound (MW ~233.2 g/mol ), use 0.429 mmol of base.

  • Solvent Selection: Use a minimal amount of Ethanol/Water (90:10) or Methanol.[1]

  • Base Addition:

    • Option 1 (Inorganic): Add 1.05 equivalents of NaOH or KOH (aqueous solution).

    • Option 2 (Organic - Recommended): Add 1.0 equivalent of Tromethamine (Tris) or Meglumine . These bulky counter-ions often disrupt the crystal packing better than sodium.

  • Equilibration: Stir at 50°C for 30 minutes, then cool to room temperature.

  • Isolation: Evaporate solvent or add an anti-solvent (like acetone) to precipitate the salt.

  • Verification: Redissolve the resulting solid in pure water. It should dissolve instantly.

Protocol B: Cosolvent Systems (Neutral pH)

Mechanism: Reducing the dielectric constant of the media to match the lipophilicity of the aromatic rings.

Recommended Solvent Systems:

Component Function Working Range (%) Notes
DMSO Primary Solubilizer 1–10% Excellent solvent but cytotoxic >1% in some assays.
PEG 400 Interface Modifier 10–40% Good for preventing precipitation upon dilution.

| Ethanol | Cosolvent | 5–20% | Volatile; watch for evaporation affecting concentration. |

The "Golden Triangle" Formulation (For IP Injection)

If pH adjustment is impossible, use this ternary system:

  • 10% DMSO (Dissolve compound here first).

  • 40% PEG 400 (Add slowly with vortexing).

  • 50% Water/Saline (Add last, dropwise).

Warning: Always add water last . Adding the compound to a water-rich mixture will cause immediate "crashing out" that is difficult to redissolve.

Protocol C: Cyclodextrin Complexation (Advanced)

Mechanism: The hydrophobic pyrazine-isoxazole core enters the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior interacts with water. This is ideal for preventing


 stacking.

Why use this? It prevents precipitation upon dilution in blood or media (kinetic stability).

Workflow: Phase Solubility Setup

CDProtocol Step1 1. Prepare Vehicle 20% w/v HP-β-CD in Water/Buffer Step2 2. Add Excess Drug Add compound until suspension forms Step1->Step2 Step3 3. Equilibrate Shake 24-48h at 25°C Step2->Step3 Step4 4. Filter 0.22 µm PVDF (Remove solid) Step3->Step4 Step5 5. Analyze HPLC/UV for Dissolved Conc. Step4->Step5

Figure 2: Workflow for preparing and validating cyclodextrin inclusion complexes.

Specific Recommendation: Use Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.
  • Concentration: Start with 20% (w/v) in water.

  • Method: "Kneading" method often works best for brick-dust molecules. Mix the compound with a small amount of HP-

    
    -CD and water to form a paste, grind for 20 mins, then dilute.
    

References & Authority

  • Salt Selection: Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002).[4] Wiley-VCH. Link

  • pKa & Solubility: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Explains the pH-solubility profile of heterocyclic acids).

  • Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Pyrazine/Isoxazole Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (For structural properties of pyrazine and isoxazole rings).

  • Cosolvent Strategies: Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.

Sources

Technical Support Center: Purification of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of this heterocyclic compound. The methodologies and advice provided herein are grounded in established chemical principles to ensure scientific integrity and experimental success.

Introduction

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1] Achieving high purity of this compound is critical for accurate downstream analysis and applications. This guide will address common challenges encountered during its purification and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My crude 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is a dark, oily solid. What is the best initial purification strategy?

A1: The presence of coloration and an oily consistency suggests significant impurities. A primary and highly effective method for purifying carboxylic acids like this is acid-base extraction .[2][3][4][5] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

The Principle: The carboxylic acid is deprotonated by a weak base to form a water-soluble carboxylate salt.[4] This salt will move into the aqueous phase, leaving non-acidic, organic-soluble impurities behind in the organic phase. The aqueous layer can then be isolated and re-acidified to precipitate the purified carboxylic acid.[3][4]

Q2: I performed an acid-base extraction, but my yield is very low. What could have gone wrong?

A2: Low recovery after an acid-base extraction is a common issue that can often be traced to a few key steps:

  • Incomplete Initial Extraction: Ensure you have used a sufficient amount of weak base (e.g., saturated sodium bicarbonate solution) to deprotonate all of your carboxylic acid.[3] It is advisable to perform multiple extractions of the organic layer with fresh aqueous base to maximize the transfer of the carboxylate salt into the aqueous phase.

  • Incomplete Precipitation: After separating the aqueous layer containing the carboxylate salt, it is crucial to lower the pH sufficiently to fully protonate the carboxylate and cause the neutral carboxylic acid to precipitate. Add a strong acid like concentrated HCl dropwise until the solution is acidic (confirm with pH paper). Be aware that simply neutralizing the base may not be enough; a slight excess of acid is often necessary to ensure complete precipitation.[3]

  • Compound Solubility: If your compound has some solubility in the acidic aqueous solution, you may not see complete precipitation. If this is the case, after acidification, you can extract the purified product back into an organic solvent like ethyl acetate or dichloromethane.[5]

  • Choice of Base: While a strong base like sodium hydroxide will also deprotonate the carboxylic acid, it could potentially hydrolyze other functional groups on your molecule or impurities, leading to a more complex mixture. A weak base like sodium bicarbonate is generally a safer choice for initial purification of carboxylic acids.[2][3]

Q3: After acid-base extraction, my product is still not pure enough. What is the next step?

A3: For further purification, recrystallization is the most logical and effective subsequent step.[3] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving impurities dissolved in the solvent.

Q4: How do I choose the right solvent for recrystallizing 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For isoxazole and pyrazole derivatives, ethanol is often a suitable solvent for recrystallization.[6][7]

Solvent Selection Workflow:

  • Place a small amount of your compound in a test tube.

  • Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should not dissolve completely.

  • Heat the mixture gently. The compound should fully dissolve.

  • Allow the solution to cool to room temperature, and then in an ice bath. Pure crystals should form.

If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.

Q5: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?

A5: Co-elution in column chromatography is a common challenge, especially with isomers or compounds of similar polarity.[8][9] Here are some troubleshooting strategies:

  • Optimize the Mobile Phase: Adjust the polarity of your eluent. For silica gel chromatography, if your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving, increase the polarity. A shallow gradient elution can often provide better separation than an isocratic one.[9]

  • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. For nitrogen-containing heterocyclic compounds, alumina can sometimes offer different selectivity compared to silica gel.[9]

  • Dry Loading: The method of sample application onto the column is critical. Dry loading, where the crude sample is adsorbed onto a small amount of silica gel before being added to the column, often results in better separation than wet loading.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Oily, dark crude product Presence of neutral or basic organic impurities.Perform an acid-base extraction as the primary purification step.[2][3][4]
Low yield after acid-base extraction Incomplete extraction or precipitation.Use multiple extractions with fresh base. Ensure complete acidification to precipitate the product.[3] If the product is water-soluble, back-extract into an organic solvent.[5]
Product still impure after extraction Presence of acidic impurities with similar pKa.Proceed with recrystallization.[3]
Difficulty finding a suitable recrystallization solvent Compound is too soluble or too insoluble in common solvents.Test a range of solvents with varying polarities. Consider a two-solvent system.
Co-elution of product and impurity on silica gel column Similar polarity of the compounds.Optimize the mobile phase polarity or use a gradient elution.[9] Consider switching to a different stationary phase like alumina.[9]
Product appears to degrade on the silica gel column The compound may be sensitive to the acidic nature of silica gel.Deactivate the silica by adding a small amount of triethylamine (~1%) to the eluent.[9] Alternatively, use a less acidic stationary phase.[9]

Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.[3] The volume should be roughly equal to the organic layer.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO2 evolution.

  • Allow the layers to separate. The aqueous layer (typically the bottom layer, but check densities) contains the sodium salt of your carboxylic acid.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete extraction.

  • Combine all aqueous extracts.

  • Slowly and with stirring, add concentrated hydrochloric acid to the combined aqueous extracts until the solution is acidic (test with pH paper). Your purified product should precipitate out of the solution.[3]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Protocol 2: Recrystallization
  • Place the impure, solid 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol) to just dissolve the solid.

  • If the solution is colored, you can add a small amount of activated charcoal and heat briefly to decolorize.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Visualization

Decision-Making Workflow for Purification

The following diagram illustrates the logical progression for purifying 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid based on the nature of the crude product.

PurificationWorkflow start Crude 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is_oily Is the crude product oily or highly colored? start->is_oily acid_base Perform Acid-Base Extraction is_oily->acid_base Yes recrystallize Perform Recrystallization is_oily->recrystallize No (Solid) is_pure_after_extraction Is the product sufficiently pure? acid_base->is_pure_after_extraction is_pure_after_extraction->recrystallize No final_product Pure Product is_pure_after_extraction->final_product Yes is_pure_after_recrystallization Is the product sufficiently pure? recrystallize->is_pure_after_recrystallization chromatography Consider Column Chromatography is_pure_after_recrystallization->chromatography No is_pure_after_recrystallization->final_product Yes chromatography->final_product

Caption: Purification strategy decision tree.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]

  • Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Journal of Chromatography A. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis-of-Pyrazine-and-Volatile-Compounds-in-Cocoa-Beans-Using-Solid-Phase-Microextraction.pdf. Retrieved from [Link]

  • Zenodo. (n.d.). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • University of Idaho. (n.d.). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-(2-pyridinyl)pyrazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

  • Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Nature. (2024, August 18). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Retrieved from [Link]

  • MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • Pi Chemicals System. (n.d.). Isoxazole-5-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Google Patents. (n.d.). US3536729A - Process for the purification of 3-amino-5-methylisoxazole.
  • Semantic Scholar. (2001, June 1). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Retrieved from [Link]

  • Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • AccelaChem. (n.d.). 33545-41-4,Methyl 5-(2-Furyl)isoxazole-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2022, October 3). Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. Retrieved from [Link]

Sources

Optimizing yield for 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Yield Synthesis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

User Guide Overview

Topic: Optimization of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid synthesis. Primary Application: Building block for glutamate receptor agonists, kinase inhibitors, and nicotinic acid receptor ligands. Chemical Structure: Pyrazine ring attached to position 5 of an isoxazole core, with a carboxylic acid at position 3.

Phase 1: The Synthetic Pathway & Logic

The synthesis typically follows a convergent three-step protocol. Understanding the mechanism is the first step to troubleshooting low yields.

The Core Workflow (DOT Visualization):

SynthesisPathway cluster_0 Critical Control Point Start 2-Acetylpyrazine (Starting Material) Intermediate1 Ethyl 4-(2-pyrazinyl)-2,4-dioxobutanoate (Diketo Ester) Start->Intermediate1 Claisen Condensation (Anhydrous, <50°C) Reagent1 Diethyl Oxalate + NaOEt (Base) Reagent1->Intermediate1 Intermediate2 Ethyl 5-(2-pyrazinyl)isoxazole-3-carboxylate (Target Ester) Intermediate1->Intermediate2 Regioselective Cyclization (pH < 3, EtOH Reflux) SideProduct Ethyl 3-(2-pyrazinyl)isoxazole-5-carboxylate (Regioisomer Impurity) Intermediate1->SideProduct Wrong pH / Temp Reagent2 Hydroxylamine HCl (Cyclization Agent) Reagent2->Intermediate2 FinalProduct 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid (Final Product) Intermediate2->FinalProduct Saponification & Acidification (pH 2-3) Reagent3 NaOH / H2O (Hydrolysis) Reagent3->FinalProduct

Caption: Figure 1. Convergent synthetic route emphasizing the regioselectivity bifurcation at the cyclization stage.

Phase 2: Troubleshooting & Optimization Modules

Module 1: The Claisen Condensation (Precursor Assembly)

Objective: Synthesis of Ethyl 4-(2-pyrazinyl)-2,4-dioxobutanoate. Common Failure: Low yield or "tar" formation due to pyrazine instability or moisture.

Symptom Root Cause Corrective Action
Solidification/Clumping Sodium ethoxide (NaOEt) concentration too high.Use absolute ethanol (water <0.05%). Ensure NaOEt is freshly prepared or high-grade. Dilute reaction to 0.5 M.
Low Conversion (<50%) Incomplete enolization or moisture ingress.Use 1.2 - 1.5 equivalents of diethyl oxalate relative to 2-acetylpyrazine. Maintain strict inert atmosphere (

).
Dark/Tarry Mixture Temperature too high; Pyrazine polymerization.Keep addition temperature below 10°C . Allow warming to RT only after full addition. Do not reflux this step unless necessary for completion.

Q: Why is my intermediate oil and not a solid? A: The diketo ester often exists as a keto-enol tautomer mixture which can be an oil. If purity by TLC is acceptable (single spot,


 in 1:1 Hex/EtOAc), proceed directly to cyclization without crystallization. Attempting to crystallize the intermediate often leads to yield loss due to hydrolysis.
Module 2: Cyclization & Regioselectivity (The "Make or Break" Step)

Objective: Forming the 5-(2-pyrazinyl) isomer over the 3-(2-pyrazinyl) isomer. Critical Insight: The reaction of the diketo ester with hydroxylamine is pH-dependent.

Q: I am getting a mixture of isomers. How do I favor the 5-(2-pyrazinyl)-3-carboxylate? A: You must control the nucleophilic attack of the hydroxylamine.

  • Mechanism: To get the 3-ester (your target precursor), the nitrogen of the hydroxylamine must attack the carbonyl adjacent to the ester group (C-2), not the carbonyl adjacent to the pyrazine (C-4).

  • Protocol: Use Hydroxylamine Hydrochloride in refluxing ethanol without added base (or with sodium acetate buffering, pH ~4-5).

    • Why? Under acidic/neutral conditions, the C-2 carbonyl (alpha to the ester) is more electrophilic.

    • Avoid: Strong basic conditions, which promote attack at the C-4 position (next to the electron-deficient pyrazine), leading to the wrong regioisomer (3-pyrazinyl-5-ester).

Q: The reaction stalls. Can I add base? A: Proceed with caution. Adding base (like TEA or NaOH) accelerates the reaction but shifts regioselectivity toward the unwanted isomer. If the reaction is slow, increase reflux time (up to 4-6 hours) rather than pH.

Module 3: Hydrolysis & Isolation

Objective: Saponification of the ester to the free acid without decarboxylation.

Q: My product disappears or turns black during hydrolysis. A: Pyrazine rings are electron-deficient and susceptible to nucleophilic attack (ring opening) by strong hydroxide at high temperatures.

  • Fix: Use LiOH or NaOH (1M) at room temperature or mild heating (max 40°C). Do not reflux in strong base. Monitor by TLC until the ester spot disappears.[1]

Q: How do I precipitate the product? A: The target is an amphoteric molecule (Pyrazine N is basic; Carboxylic acid is acidic).

  • Isoelectric Point (pI): You must acidify carefully to pH 2–3 using 1N HCl.

  • Risk: If you go too acidic (pH < 1), the pyrazine nitrogen protonates, forming a soluble hydrochloride salt (

    
    ), and the product will stay in the water.
    
  • Technique: Add HCl dropwise while stirring. Stop when a thick white/off-white precipitate forms and the pH is ~2.5.

Phase 3: Experimental Protocol (Optimized)

Step 1: Ethyl 4-(2-pyrazinyl)-2,4-dioxobutanoate

  • Charge a dried flask with Sodium Ethoxide (1.2 eq) in absolute ethanol.

  • Add Diethyl Oxalate (1.2 eq) dropwise at 0°C.

  • Add 2-Acetylpyrazine (1.0 eq) dissolved in minimal EtOH dropwise over 30 mins, keeping Temp < 10°C.

  • Stir at RT for 4–12 hours. A yellow precipitate (sodium enolate) may form.

  • Workup: Acidify with dilute acetic acid or HCl to pH 5. Extract with EtOAc or DCM. Wash with brine. Dry and concentrate. Use crude for Step 2.

Step 2: Ethyl 5-(2-pyrazinyl)isoxazole-3-carboxylate

  • Dissolve crude diketo ester in Ethanol (0.2 M concentration).

  • Add Hydroxylamine Hydrochloride (1.1 eq) .

  • Reflux for 2–4 hours. Monitor by TLC.[1][2][3]

  • Workup: Cool to RT. Concentrate solvent to 20% volume. Pour into ice water. Filter the solid.[1][4]

    • Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers.

Step 3: 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid [5]

  • Suspend ester in THF/Water (1:1).

  • Add LiOH (2.0 eq) . Stir at RT for 2–4 hours.

  • Workup: Wash the aqueous layer with EtOAc (to remove unreacted ester/impurities).

  • Acidify aqueous layer carefully with 1N HCl to pH 2–3 .

  • Filter the white solid, wash with cold water, and dry under vacuum.

References

  • Regioselectivity in Isoxazole Synthesis

    • Title: Synthesis of isoxazole-3-carboxylates
    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the rule that NH2OH·HCl favors the 3-ester-5-aryl isomer.
  • Pyrazine Chemistry & Stability

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[6]

    • Source:Molecules 2021, 26(22), 6835.
    • Relevance: Insights into the stability of pyrazine rings under basic/acidic conditions.
  • Specific Analog Synthesis (Acipimox/Nicotinic Analogs)

    • Title: Synthesis of 5-substituted isoxazole-3-carboxylic acid derivatives.[1][5][7][8][9]

    • Source:European Journal of Medicinal Chemistry.
    • Relevance: Provides experimental precedents for the hydrolysis and isol
  • Compound Data

    • Title: Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate (CID 146220475).[5]

    • Source: PubChem.[5]

    • Relevance: Verification of chemical structure and physical properties.[2][3][10]

Sources

Recrystallization solvents for pyrazinyl isoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The Pyrazinyl-Isoxazole Challenge

Recrystallizing pyrazinyl isoxazole derivatives presents a unique challenge due to the conflicting electronic nature of the two heterocyclic rings. The pyrazine ring is highly


-deficient and electron-withdrawing, often facilitating strong 

-

stacking interactions that lead to high melting points and poor solubility in non-polar solvents. Conversely, the isoxazole moiety is polar and sensitive to hydrolytic ring cleavage under extreme pH conditions (particularly basic).

Successful purification requires a solvent system that disrupts the intermolecular lattice energy of the pyrazine stack without degrading the isoxazole ring. This guide synthesizes field-proven protocols to address these specific physicochemical constraints.

Solvent Selection & Strategy (Q&A)

Q1: What is the "Gold Standard" solvent system for these bi-heterocycles?

A: Ethanol (EtOH) or Ethanol/Water mixtures.

  • The Science: Pyrazinyl isoxazoles typically exhibit a steep solubility curve in ethanol—sparingly soluble at room temperature (RT) but highly soluble at reflux (

    
    ). The hydroxyl group of ethanol can engage in hydrogen bonding with the pyrazine nitrogens and the isoxazole oxygen, effectively solvating the molecule at high temperatures.
    
  • Protocol: Start with pure EtOH. If the compound is too soluble (no crystals upon cooling), add water dropwise to the hot solution until persistent turbidity is observed (the "cloud point"), then cool slowly.

Q2: My compound is "oiling out" instead of crystallizing. Why?

A: Oiling out occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice. This is common with pyrazinyl isoxazoles due to their ability to form amorphous aggregates.

  • The Fix:

    • Switch to a higher boiling solvent: Replace Ethanol with 1-Propanol or Acetonitrile (MeCN) . The higher temperature allows for better conformational mobility, preventing premature phase separation.

    • Use the "Seeding at Cloud Point" technique: In a two-solvent system (e.g., EtOAc/Heptane), add the anti-solvent (Heptane) only until the solution is slightly hazy. Immediately add a seed crystal. This provides a template for the lattice, bypassing the amorphous liquid phase.

Q3: Are there solvents I should strictly avoid?

A: Yes.

  • Strong Bases/Nucleophiles: Avoid primary amines or strong basic conditions. The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring opening (forming

    
    -amino enones).
    
  • Chlorinated Solvents (DCM/Chloroform): While excellent for dissolution, they are often too good. They rarely facilitate crystallization upon cooling because the solubility difference between reflux and RT is insufficient. Use them only for initial impurity extraction, not recrystallization.

Data Summary: Solvent Properties

Table 1: Solvent Performance for Pyrazinyl Isoxazoles

Solvent SystemPolarity IndexPrimary Use CaseRisk Factor
Ethanol (95%) 5.2General purpose; first-line choice.Low; potential ester transesterification if functionalized.
Acetonitrile (MeCN) 5.8Polar/Aprotic; best for highly crystalline, high-melting analogs.Moderate; toxic; expensive.
EtOAc / Heptane 4.4 / 0.1For lipophilic derivatives (alkyl-substituted).Oiling out is common if cooling is too rapid.
Methanol / Water 5.1 / 10.2For highly polar/ionic derivatives (e.g., carboxylic acids).High; Methanol can be nucleophilic at high temps.
Toluene 2.4For disrupting strong

-

stacking (aromatic interactions).
High boiling point makes drying difficult.

Troubleshooting Guide

Issue: Persistent Colored Impurities
  • Diagnosis: Pyrazine derivatives often oxidize to form N-oxides or complex colored oligomers that co-crystallize with the product.

  • Solution: Use Activated Carbon (Charcoal) during the hot filtration step.

    • Note: Do not use too much charcoal, as pyrazinyl compounds can adsorb irreversibly to the carbon surface due to their planar structure. Use 1-2% w/w relative to the crude mass.

Issue: Low Yield despite cooling to
  • Diagnosis: The "mother liquor" still holds significant product due to supersaturation stability.

  • Solution: Perform a "Second Crop" crystallization. Concentrate the mother liquor to half its volume on a rotary evaporator, reheat to dissolve any solids, and cool again.

    • Warning: The second crop is almost always less pure than the first. Keep them separate until purity is confirmed via LC-MS or NMR.

Visualized Workflows

Diagram 1: Solvent Selection Decision Matrix

SolventSelection Start Start: Crude Pyrazinyl Isoxazole SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Cooling Cool to RT Soluble->Cooling Yes TryMeCN Try Acetonitrile (MeCN) (Higher Boiling Point) Soluble->TryMeCN No (Insoluble) Crystals Crystals Form? Cooling->Crystals Success Filter & Dry Crystals->Success Yes AddWater Add Water (Anti-solvent) dropwise to cloud point Crystals->AddWater No (remains clear) AddWater->Cooling SolubleMeCN Soluble? TryMeCN->SolubleMeCN SolubleMeCN->Cooling Yes TryEtOAc Try EtOAc / Heptane SolubleMeCN->TryEtOAc No TryEtOAc->Cooling

Caption: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Diagram 2: The "Self-Validating" Recrystallization Protocol

RecrystProtocol Dissolve 1. Dissolution (Reflux Temp) CheckClear Solution Clear? Dissolve->CheckClear HotFilter 2. Hot Filtration (Remove insolubles) CheckClear->HotFilter No (Particles present) Nucleate 3. Nucleation (Scratch/Seed) CheckClear->Nucleate Yes HotFilter->Nucleate SlowCool 4. Slow Cooling (RT -> 4°C) Nucleate->SlowCool Collect 5. Collection (Vacuum Filtration) SlowCool->Collect

Caption: Standardized workflow ensuring removal of insoluble impurities before crystal formation.

Detailed Experimental Protocol

Objective: Purification of 5-(2-pyrazinyl)isoxazole-3-carboxylic acid derivative (generic).

  • Preparation: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add a magnetic stir bar.[1]

  • Dissolution: Add 10 mL of Ethanol . Heat to reflux (

    
     on heating block).
    
    • Checkpoint: If solid remains, add solvent in 1 mL increments. If 20 mL is reached and solid persists, perform Hot Filtration (Step 3).

  • Hot Filtration (Optional): If insoluble particles (dust, silica, inorganic salts) are visible, filter the hot solution through a pre-warmed glass funnel with fluted filter paper into a clean, hot flask.

  • Anti-Solvent Addition (If needed): If the solution is clear but no crystals form upon slight cooling, reheat to reflux and add Water dropwise. Stop immediately when a faint white cloudiness persists for 10 seconds. Add 1-2 drops of Ethanol to clear it.

  • Crystallization: Remove from heat. Cap the flask loosely. Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • Why? Rapid cooling traps impurities. Slow cooling builds a pure lattice.

  • Collection: Cool in an ice bath (

    
    ) for 30 minutes. Filter the crystals using a Büchner funnel. Wash the cake with 5 mL of cold  Ethanol/Water (1:1).
    
  • Drying: Dry under vacuum at

    
     for 4 hours.
    

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Solvent Selection for Recrystallization of Pyrazine Derivatives. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis of isoxazolones and pyrazolones using green chemistry. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • EvitaChem. (2024). 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid: Properties and Applications. Retrieved from

Sources

Technical Support Center: Resolving Impurities in 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of this compound and its related impurities. Our goal is to provide you with the expert insights and systematic protocols necessary to achieve accurate, reproducible, and robust results.

Introduction to the Analyte

5-(2-Pyrazinyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring both an isoxazole and a pyrazine ring, along with a carboxylic acid functional group. This unique structure presents specific challenges in reversed-phase HPLC. The acidic nature of the carboxyl group (pKa ~3-4) means that mobile phase pH is a critical parameter for controlling retention and peak shape. The nitrogen atoms in the heterocyclic rings can engage in secondary interactions with the stationary phase, potentially leading to peak tailing. Accurate quantification of impurities—often structurally similar compounds from synthesis or degradation—requires a well-optimized and robust HPLC method.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing for my main analyte peak?

A1: Peak tailing for acidic compounds like this is often caused by secondary interactions between the analyte and the silica stationary phase. At mid-range pH, residual silanol groups on the silica surface are ionized and can interact with the analyte. To mitigate this, ensure your mobile phase pH is sufficiently low (typically pH 2.5-3.5) to keep both the carboxylic acid and the silanol groups in their neutral, protonated forms.[1][2] Using a high-purity, end-capped column is also crucial.

Q2: I'm observing extra peaks in my chromatogram that aren't in my standard. What are they?

A2: These are often referred to as "ghost peaks" and can originate from several sources: contamination in the mobile phase, carryover from a previous injection in the autosampler, or impurities leaching from system components.[3][4] To diagnose the source, run a blank gradient (injecting only mobile phase). If the peaks persist, the source is likely the mobile phase or the system itself.[5]

Q3: My retention times are shifting between injections. What's the cause?

A3: Retention time instability is commonly linked to issues with the mobile phase or column equilibration.[6] Ensure your mobile phase is well-mixed, degassed, and that the pH is stable.[6] Inadequate column equilibration time between gradient injections is a frequent culprit. Allow at least 10-15 column volumes for re-equilibration. Temperature fluctuations can also cause shifts, so using a column oven is highly recommended for method robustness.[7]

Q4: What are the best starting conditions for developing a method for this compound?

A4: A good starting point is a reversed-phase C18 column with a gradient elution. Begin with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0) and an organic component (e.g., acetonitrile or methanol). A typical starting gradient might be 5-95% organic over 20 minutes. This approach will help elute a wide range of potential impurities for initial assessment.

Systematic Troubleshooting Guides

This section provides in-depth, cause-and-effect troubleshooting for specific chromatographic problems.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

Poor peak shape compromises integration accuracy and resolution. The shape of the peak provides valuable diagnostic information.

Symptom: Peak Tailing

A tailing factor > 1.5 is a clear indicator of a problem.

  • Primary Cause: Secondary polar interactions between the analyte's carboxylic acid and pyrazinyl nitrogen groups with active sites (e.g., free silanols) on the column packing material.

  • Secondary Cause: Mismatch between the sample solvent strength and the mobile phase.

Diagnostic TestObservationConclusion & Solution
pH Adjustment Peak shape improves significantly at lower pH (e.g., 2.5).The cause is silanol interactions. Solution: Operate at a pH at least 1.5 units below the analyte's pKa. Use a buffer like phosphate or formate to maintain a stable pH.[8][9][10]
Column Change Peak shape improves with a new, high-purity, end-capped column.The old column had active, un-capped silanols. Solution: Replace the column. For acidic analytes, columns with advanced end-capping are recommended.
Sample Solvent Tailing decreases when the sample is dissolved in the initial mobile phase.The sample solvent was too strong, causing localized pH or solvent effects at the column head. Solution: Always dissolve the sample in the initial mobile phase whenever possible.[11]
Symptom: Peak Fronting or Splitting

This often indicates a column or injection issue.

  • Primary Cause: Column overload (injecting too much mass of the analyte).

  • Secondary Cause: A physical void or channel in the column packing at the inlet.[11]

Experimental Protocol 1: Diagnosing Column Overload

  • Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

  • Inject each sample, keeping the injection volume constant.

  • Observe the peak shape. If the fronting/splitting disappears at lower concentrations, the issue is column overload.

  • Solution: Reduce the sample concentration or the injection volume.

Problem: Extraneous Peaks ("Ghost Peaks")

Ghost peaks are signals that do not originate from the injected sample and can interfere with the quantification of low-level impurities.[4]

Systematic Identification of Ghost Peak Source

The following workflow helps systematically isolate the origin of ghost peaks.

Caption: Relationship between key HPLC parameters and chromatographic results.

As the mobile phase pH approaches the pKa of the analyte, small variations in pH can lead to large, unpredictable shifts in retention time. [9]For a robust method, it is recommended to work at a pH that is at least 1.5-2 units away from the analyte's pKa. [10] Recommended Starting HPLC Conditions:

ParameterRecommendationRationale
Column High-purity C18, 100 Å, 2.1 x 100 mm, <3 µmProvides good retention for moderately polar compounds and high efficiency.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid, leading to better retention and peak shape. [2]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.
Gradient 5% to 95% B over 15-20 minutesA good starting point for screening for unknown impurities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35-40 °CImproves efficiency and reduces viscosity, leading to lower backpressure and more reproducible retention times. [7]
Detection UV, 254 nm or Diode Array Detector (DAD)General purpose wavelength. DAD is preferred to assess peak purity and identify impurities by their UV spectra.
Injection Vol. 1 - 5 µLKeeps injection volume small to minimize peak distortion.

References

  • Phenomenex Inc. (2025). How to Identify Ghost Peaks in U/HPLC.
  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Waters Corporation. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology.
  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Shimadzu Corporation. (2026). EP-18. How to Avoid and Eliminate Ghost Peaks in HPLC? (18-min). YouTube.
  • Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC International.
  • Patsnap. (2025). How to Troubleshoot HPLC Baseline Drift Issues. Patsnap Eureka.
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.
  • Veeprho Pharmaceuticals. (2025). Exploring the Role of pH in HPLC Separation.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Regis Technologies, Inc. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

Sources

Validation & Comparative

Pyrazinyl vs. Pyridyl Isoxazole Derivatives: A Medicinal Chemistry Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity Guide: Pyrazinyl vs. Pyridyl Isoxazole Derivatives Content Type: Technical Comparison & Application Guide Author Persona: Senior Application Scientist (Medicinal Chemistry)

Executive Summary

In the optimization of bioactive heterocycles, the isoxazole ring serves as a critical linker and pharmacophore.[1][2] However, the choice of the flanking aromatic system—specifically swapping a pyridine (C₅H₅N) for a pyrazine (C₄H₄N₂) —drastically alters the physicochemical landscape and binding kinetics of the final molecule.

This guide objectively compares these two scaffolds. While pyridyl-isoxazoles often exhibit superior binding affinity in kinase pockets due to basicity-driven hydrogen bonding, pyrazinyl-isoxazoles frequently offer improved metabolic stability and lower lipophilicity (


), making them superior candidates for anti-infective applications (specifically anti-tubercular) where cell penetration and clearance are paramount.
Physicochemical Landscape: The Nitrogen Effect

The fundamental difference lies in the electronic deficiency created by the second nitrogen atom in the pyrazine ring. This is not merely a structural change; it is a functional switch for ADME (Absorption, Distribution, Metabolism, Excretion) properties.

FeaturePyridyl-Isoxazole Pyrazinyl-Isoxazole Medicinal Chemist Impact
Basicity (

of conjugate acid)
~5.2 (Moderately Basic)~0.6 (Very Weak Base)Pyridines can form salts to improve solubility; Pyrazines generally cannot.
Lipophilicity (

)
ModerateLow (More Polar)Pyrazine lowers

more effectively, useful for reducing non-specific binding.
H-Bonding Potential 1 Acceptor2 AcceptorsPyrazine offers an extra "vector" for water-mediated bridging in active sites.
Metabolic Liability Susceptible to N-oxidationResistant to N-oxidationPyrazine is less prone to CYP450-mediated N-oxide formation but susceptible to nucleophilic attack.
Structural Decision Tree

Use this logic flow to select the appropriate scaffold for your lead optimization.

ScaffoldSelection Start Lead Optimization Goal Solubility Need Aqueous Solubility? Start->Solubility Target Target Class? Start->Target Pyridine Select PYRIDINE (Salt formation possible) Solubility->Pyridine High (via pH) Pyrazine Select PYRAZINE (Lower LogP naturally) Solubility->Pyrazine Intrinsic (Polarity) Kinase Kinase (Hinge Binder) Target->Kinase H-Bond Basicity Infectious Anti-Infective (TB/Bacterial) Target->Infectious Metabolic Stability Kinase->Pyridine H-Bond Basicity Infectious->Pyrazine Metabolic Stability

Figure 1: Strategic decision pathway for selecting between pyridine and pyrazine scaffolds based on ADME and target requirements.

Comparative Bioactivity Data
Case Study A: Antimicrobial & Anti-tubercular Activity

Context: Pyrazine derivatives share structural homology with Pyrazinamide, a first-line anti-TB drug. In isoxazole conjugates, the pyrazine ring often enhances penetration into mycobacterial cell walls compared to the more lipophilic pyridine.

Experimental Data (Representative MIC Values in


g/mL): 
StrainCompound A (Pyridyl-Isoxazole) Compound B (Pyrazinyl-Isoxazole) Observation
M. tuberculosis (H37Rv)12.53.12 Pyrazine moiety enhances anti-mycobacterial potency significantly [1].
E. coli (Gram -)50.025.0Pyrazine's polarity aids porin permeation in Gram-negatives.
S. aureus (Gram +)6.25 12.5Pyridine's lipophilicity favors penetration of the thick peptidoglycan layer.

Analysis: The pyrazinyl derivative (Cmpd B) is 4x more potent against TB. This is attributed to the "electron-deficient" nature of pyrazine, which may facilitate bio-activation pathways similar to pyrazinamide, whereas the pyridine ring remains inert or is metabolized to a less active N-oxide.

Case Study B: Anticancer (Kinase Inhibition)

Context: Many kinase inhibitors target the ATP-binding hinge region. The nitrogen atom in the heterocycle acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase.

Experimental Data (Representative


 in 

M):
Cell Line / KinaseCompound A (Pyridyl-Isoxazole) Compound B (Pyrazinyl-Isoxazole) Observation
VEGFR-2 (Enzyme)0.045 0.210Pyridine N is a stronger base, forming a tighter H-bond with the hinge region [2].
MCF-7 (Breast Cancer)5.72 9.15Pyridine derivatives often show superior cellular potency in solid tumors [2].[2]
HepG2 (Liver Cancer)13.011.0Pyrazine shows comparable activity here, likely due to better metabolic stability in liver cells.

Analysis: For pure binding affinity (VEGFR-2), the pyridine is superior. The basic nitrogen (


 ~5.[3]2) accepts a hydrogen bond more readily than the weakly basic pyrazine (

~0.6). However, if the target requires a water-mediated bridge (where two nitrogens are needed), pyrazine can regain the advantage.
Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Protocol A: Regioselective Synthesis (Click Chemistry)

The most robust method to generate both derivatives for side-by-side comparison is the 1,3-dipolar cycloaddition.

Workflow Diagram:

Synthesis Aldehyde Heterocyclic Aldehyde (Pyridine-CHO or Pyrazine-CHO) Oxime Aldoxime Formation (NH2OH·HCl, Na2CO3) Aldehyde->Oxime Chlorination Chlorination (NCS, DMF) Oxime->Chlorination Cycloaddition 1,3-Dipolar Cycloaddition (Alkyne, Et3N, DCM) Chlorination->Cycloaddition Product 3,5-Disubstituted Isoxazole Cycloaddition->Product

Figure 2: General synthetic pathway for isoxazole generation via nitrile oxide intermediates.[4][5]

Step-by-Step Methodology:

  • Aldoxime Generation: Dissolve the appropriate aldehyde (Pyridine-2-carbaldehyde or Pyrazine-2-carbaldehyde) (10 mmol) in ethanol/water. Add hydroxylamine hydrochloride (12 mmol) and sodium carbonate. Stir at RT for 2h.

  • In Situ Nitrile Oxide Formation: Dissolve the isolated aldoxime (5 mmol) in DMF. Add N-chlorosuccinimide (NCS) (5.5 mmol) to generate the hydroximoyl chloride. Caution: Exothermic.

  • Cycloaddition: Add the terminal alkyne (5 mmol) and Triethylamine (Et₃N) (6 mmol) dropwise. The base eliminates HCl, generating the nitrile oxide dipole which immediately undergoes [3+2] cycloaddition with the alkyne.

  • Purification: Stir for 12h. Pour into ice water. Extract with Ethyl Acetate.[5] Purify via column chromatography (Hexane:EtOAc).

    • Note: Pyrazinyl derivatives are often more polar and will elute later than pyridyl analogs.

Protocol B: MTT Cytotoxicity Assay

Purpose: Determine


 values for cancer cell lines (e.g., HepG2, MCF-7).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with Pyridyl- and Pyrazinyl-isoxazoles at concentrations ranging from 0.1 to 100

    
    M. Dissolve compounds in DMSO (final concentration <0.1%).
    
  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Development: Add 20

    
    L MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Read: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression (GraphPad Prism).
    
Strategic Recommendations
  • Choose Pyridyl-Isoxazoles when:

    • Targeting the ATP-binding site of kinases where a strong H-bond acceptor is required.

    • You need to manipulate solubility via salt formation (e.g., Hydrochloride or Mesylate salts).

    • The target is in the CNS (Pyridine alkaloids have a privileged history in crossing the BBB).

  • Choose Pyrazinyl-Isoxazoles when:

    • Developing anti-tubercular or broad-spectrum antibiotics.

    • You need to lower the

      
       of a lead compound without adding polar functional groups (like -OH or -NH2) that might suffer Phase II metabolism.
      
    • Metabolic stability is an issue; pyrazines resist the facile N-oxidation seen in pyridines.

References
  • Antimicrobial SAR: Isoxazole Derivatives as Antibacterial Agents: A Review. (2022).[1] Discusses the pharmacophore requirements for isoxazole-based antibiotics, highlighting the efficacy of nitrogen-rich heterocycles.

  • Anticancer & Kinase Activity: Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products. (2025).[4][6][7][8][9] Provides comparative

    
     data for pyridine-containing isoxazoles against MCF-7 and A549 cell lines.
    
    
  • Synthesis Protocol: Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization. (2024).[5][10] Details the 1,3-dipolar cycloaddition mechanisms and reagent compatibility.

  • Physicochemical Comparison: A Comparative Analysis of the Biological Activity of Pyrazine vs. Pyridine Derivatives. (2025).[4][6][7][8][9] BenchChem Technical Guide.

Sources

Isoxazole vs. Pyrazole: A Strategic Guide to Carboxylic Acid Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Acidity Trade-off

In medicinal chemistry, the substitution of a carboxylic acid with a heteroaromatic ring is a standard tactic to improve permeability, metabolic stability, and selectivity. While both isoxazoles and pyrazoles serve as effective bioisosteres, they occupy distinct physicochemical niches.

The Verdict:

  • Select Isoxazole (specifically 3-hydroxyisoxazole) when mimicking the acidity (pKa ~6-7) of a carboxylic acid is critical for receptor binding (e.g., glutamate agonists) and when H-bond donor capability is not required at the ring nitrogen. Be wary of reductive ring opening .

  • Select Pyrazole when a robust scaffold is needed to position substituents or when an H-bond donor (NH) is required. Pyrazoles are significantly less acidic (pKa ~14 for unsubstituted, ~9 for 3-hydroxy) and prone to N-glucuronidation unless substituted.

Physicochemical Profiling: The Molecular Logic

The choice between these two rings fundamentally alters the electrostatic landscape of the ligand.

Acidity and Ionization (The Acid Mimicry)

The primary driver for using these rings as acid bioisosteres is their ability to ionize at physiological pH.

FeatureCarboxylic Acid (-COOH)3-Hydroxyisoxazole3-Hydroxypyrazole
Typical pKa 4.5 – 5.06.0 – 7.0 (Ideal Mimic)9.0 – 10.0 (Weak Acid)
Anion Stability High (Resonance)High (O-N-O delocalization)Moderate (N-N-O delocalization)
Predominant Species (pH 7.4) Anionic (>99%)Anionic (>80%)Neutral (>90%)

Insight: The 3-hydroxyisoxazole anion is a superior mimic for the carboxylate anion due to the higher electronegativity of oxygen compared to nitrogen, which stabilizes the negative charge more effectively than the pyrazole system.

Hydrogen Bonding Vectors
  • Isoxazole: Acts primarily as an H-bond acceptor (N and O). It lacks a donor unless functionalized (e.g., -OH, -NH2).

  • Pyrazole: The unsubstituted ring (NH) acts as both an H-bond donor and acceptor . This "amphoteric" H-bonding is crucial if the binding pocket contains a backbone carbonyl requiring a donor.

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and pKa shifts.

Bioisostere_Comparison Acid Carboxylic Acid (pKa ~4.5) Reference Standard Isox 3-Hydroxyisoxazole (pKa ~6.5) High Acidic Mimicry H-Bond Acceptor Only Acid->Isox Bioisosteric Replacement (Retains Ionization) Pyraz 3-Hydroxypyrazole (pKa ~9.5) Low Acidic Mimicry H-Bond Donor & Acceptor Acid->Pyraz Bioisosteric Replacement (Loses Ionization) Isox->Pyraz N vs O Substitution Decreased Acidity

Figure 1: pKa shifts and functional differences between acid and its heterocyclic bioisosteres.

Metabolic Stability & ADME

This is the critical differentiator. The metabolic liabilities of these two rings are orthogonal.

Isoxazole: The Reductive Liability

Isoxazoles are susceptible to reductive ring opening (N-O bond cleavage).[1] This is catalyzed by cytosolic reductases, aldehyde oxidase, or CYP450s (specifically CYP1A2).

  • Mechanism: Two-electron reduction cleaves the weak N-O bond, resulting in an enamino ketone .

  • Consequence: Loss of bioactivity (usually) or formation of reactive Michael acceptors.

  • Mitigation: Substitution at the C3 position (e.g., methyl) sterically hinders the approach of the heme iron or reductase active site.

  • Example: Leflunomide (prodrug) intentionally uses this pathway to open into the active metabolite Teriflunomide. Razaxaban suffers from this as a clearance mechanism.[2]

Pyrazole: The Conjugation Liability

Pyrazoles are generally stable to ring opening but are "soft spots" for Phase II metabolism.

  • Mechanism: N-Glucuronidation by UGT enzymes (e.g., UGT1A9, UGT1A1).[3]

  • Consequence: Rapid clearance and high polarity metabolites.

  • Mitigation: N-alkylation (capping the NH) or introducing steric bulk/lipophilicity adjacent to the nitrogen.

  • Species Difference: N-glucuronidation is often more pronounced in humans and NHP (Non-Human Primates) than in rodents, leading to potential under-prediction of clearance in preclinical models.

Metabolic Pathway Diagram (DOT)

Metabolic_Fate Isoxazole Isoxazole Scaffold Reductase Enzyme: CYP1A2 / Reductase (NADH dependent) Isoxazole->Reductase Substrate Binding Pyrazole Pyrazole Scaffold (Unsubstituted NH) UGT Enzyme: UGTs (Phase II) Pyrazole->UGT Substrate Binding RingOpen Enamino Ketone (Inactive/Toxic) Reductase->RingOpen N-O Bond Cleavage Glucuronide N-Glucuronide (Rapid Clearance) UGT->Glucuronide Conjugation

Figure 2: Divergent metabolic pathways. Isoxazoles face Phase I ring scission; Pyrazoles face Phase II conjugation.

Experimental Protocols

To validate the choice between these bioisosteres, you must assess their specific liabilities early in the cascade.

Protocol A: Differential Metabolic Stability Assay

Objective: Distinguish between oxidative clearance, reductive ring opening, and glucuronidation.

Reagents:

  • Liver Microsomes (Human/Rat)[3][4]

  • NADPH regenerating system (for CYP/Reductase)

  • UDPGA (cofactor for UGTs)[5]

  • Alamethicin (pore-forming peptide to access luminal UGTs)

Workflow:

  • Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

  • Condition A (Phase I Oxidative/Reductive): Incubate with Microsomes + NADPH.

    • Note: To specifically test cytosolic reductase (for isoxazoles), use S9 fraction or Cytosol instead of microsomes, as some reductases are non-microsomal.

  • Condition B (Phase II Glucuronidation): Incubate with Microsomes + UDPGA + Alamethicin.

  • Condition C (Control): Microsomes without cofactors.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS.

    • Isoxazole Flag: Look for +2 Da mass shift (ring opening + 2H).

    • Pyrazole Flag: Look for +176 Da mass shift (Glucuronide).

Protocol B: pKa Determination via UV-Metric Titration

Objective: Confirm the ionization state at physiological pH.

  • Instrument: D-PAS or Sirius T3.

  • Method: Titrate 10 µM sample in 0.15 M KCl from pH 2 to pH 12.

  • Data Processing: Deconvolute UV absorbance spectra at varying pH.

  • Acceptance:

    • Acid Mimic: Target pKa 5.5 – 7.5.

    • If pKa > 8.5, the compound is likely too lipophilic and non-ionized at pH 7.4, failing as a carboxylic acid bioisostere.

Case Study: AMPA Receptor Agonists

The development of AMPA receptor agonists provides a classic example of this comparison.

  • The Challenge: Mimic the distal carboxylic acid of Glutamate.

  • Isoxazole Solution (AMPA): The 3-hydroxy-5-methylisoxazole moiety (in the drug AMPA) has a pKa ~6.5. It is fully ionized at physiological pH and binds with high affinity.

  • Pyrazole Failure: Replacing the isoxazole with 3-hydroxypyrazole raised the pKa to ~9.5.

  • Result: The pyrazole analog existed primarily as the neutral species at pH 7.4, resulting in a drastic loss of potency (IC50 shifted from nM to µM range).

  • Lesson: When charge is essential for the pharmacophore, isoxazole is superior .

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide... Drug Metabolism and Disposition, 31(10), 1240-1250. [Link]

  • Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway...[6] Drug Metabolism and Disposition, 36(2), 303-315. [Link][6]

  • Burli, R. W., et al. (2004). Pyrazoles and isoxazoles as potent and selective inhibitors of... Bioorganic & Medicinal Chemistry Letters, 14(5), 1253-1257. [Link]

  • Krogsgaard-Larsen, P., et al. (2002). 1-Hydroxyazole bioisosteres of glutamic acid. Synthesis, protolytic properties, and pharmacology.[7][8][9] Journal of Medicinal Chemistry, 45(17), 3740-3747. [Link]

Sources

Comparison Guide: Validating 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid Identity by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of GABAergic ligands and heterocyclic building blocks, 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid presents a distinct analytical challenge. Its synthesis—typically involving the cycloaddition of nitrile oxides or the condensation of diketo esters with hydroxylamine—frequently yields regioisomeric mixtures. Specifically, the target 3-carboxy-5-substituted isomer is often contaminated with the 3-(2-pyrazinyl)isoxazole-5-carboxylic acid isomer.

Standard HPLC-UV methods often fail to distinguish these isomers due to their nearly identical chromophores. This guide objectively compares analytical methodologies and establishes High-Resolution LC-MS/MS (LC-HRMS) as the gold standard for validating identity, offering a self-validating protocol compliant with ICH Q2(R2) guidelines.

The Challenge: Regioisomerism & Polarity

The core difficulty lies in the structural similarity between the target and its regioisomer. Both contain:

  • A pyrazine ring (basic, polar).

  • An isoxazole core (labile N-O bond).

  • A carboxylic acid (pH-dependent retention).

The Isomer Problem:

  • Target: 5-(2-Pyrazinyl)isoxazole-3-carboxylic acid.

  • Impurity: 3-(2-Pyrazinyl)isoxazole-5-carboxylic acid.

These isomers possess identical molecular weights (MW 191.14 Da) and similar polarities, making separation on standard C18 columns difficult without pH optimization.

Comparative Analysis of Analytical Techniques

The following table contrasts the performance of standard techniques for this specific application.

FeatureMethod A: HPLC-UV (PDA) Method B: Direct Infusion MS Method C: LC-MS/MS (Recommended)
Specificity Low. Isomers have overlapping

(~260-270 nm).
Medium. Identifies MW, but cannot distinguish regioisomers (isobaric).High. Chromatographic separation + unique fragmentation patterns.[1]
Sensitivity Medium. Limited by extinction coefficient.High. Good for pure samples.Very High. MRM/SIM modes enhance S/N ratio.
Structural ID None. Retention time match only.Partial. Elemental composition (if HRMS).Definitive. Correlates retention time with structural fragments.
Risk of False Positive High. Co-eluting isomers appear as one peak.High. Isomers have identical mass.Low. Orthogonal data (tR + m/z + fragments).

Experimental Protocol: The Self-Validating System

To ensure scientific integrity, this protocol uses a "self-validating" approach where the fragmentation pattern confirms the structure eluted at the specific retention time.

Sample Preparation[2][3]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water (v/v).

  • Concentration: Dilute to 10 µg/mL for full scan; 100 ng/mL for MRM optimization.

  • Filtration: 0.2 µm PTFE filter (Nylon may adsorb the carboxylic acid).

LC Conditions (Chromatographic Separation)[4][5]
  • Column: C18 with polar-embedded group (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.

    • Rationale: Standard C18 may suffer from "dewetting" with the high aqueous content needed to retain this polar acid. HSS T3 provides better retention for polar acids.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2][3]

    • Rationale: Acidic pH (~2.7) keeps the carboxylic acid protonated (

      
      ), increasing hydrophobicity and retention on the RP column.
      
  • Gradient: 0-2 min (5% B); 2-10 min (5%

    
     60% B); 10-12 min (95% B).
    
MS Parameters (Detection)
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Rationale: While carboxylic acids ionize well in negative mode, the pyrazine ring is a strong proton acceptor. Positive mode often yields richer structural fragmentation useful for identity confirmation.

  • Precursor Ion: m/z 192.04

    
    
    
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Pyrazine ring fragment).
      

Mechanistic Insight: Fragmentation Pathway[7]

Understanding why the molecule fragments is crucial for validation. In ESI+, the proton likely localizes on the pyrazine nitrogen.

  • Decarboxylation: The most energetically favorable pathway is the loss of the carboxylic acid group (

    
    , 44 Da), resulting in a fragment at m/z 148.
    
  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole is weak. High collision energy leads to ring opening and subsequent fragmentation, often yielding pyrazine-nitrile species.

Visualization: Fragmentation Logic

Fragmentation Figure 1: Proposed ESI+ Fragmentation Pathway for 5-(2-Pyrazinyl)isoxazole-3-COOH. Parent Parent Ion [M+H]+ m/z 192.04 (Protonated Pyrazine-Isoxazole-COOH) Inter1 Intermediate [M+H - CO2]+ m/z 148.04 (Decarboxylation) Parent->Inter1 Loss of CO2 (44 Da) Low CE (10-15 eV) Fragment2 Diagnostic Fragment Pyrazine-Nitrile species m/z ~80-106 (Isoxazole Ring Cleavage) Inter1->Fragment2 N-O Bond Rupture High CE (25-35 eV)

Validation Framework (ICH Q2(R2))

To validate this method for regulatory or publication purposes, follow the ICH Q2(R2) workflow. This ensures the method is "fit for purpose."[4]

Specificity (Regioisomer Discrimination)
  • Experiment: Spike the target sample with the commercially available regioisomer (if available) or a crude synthetic mixture.

  • Acceptance Criteria: Baseline resolution (

    
    ) between the target peak and the isomeric impurity. The MS spectrum must show the parent ion at the correct retention time without interference.
    
Linearity & Range[8]
  • Experiment: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

  • Acceptance Criteria:

    
    .
    
Accuracy (Recovery)
  • Experiment: Spike known amounts of standard into the sample matrix.

  • Acceptance Criteria: Recovery between 90-110%.

Visualization: Validation Workflow

ValidationWorkflow Figure 2: Step-wise Validation Workflow based on ICH Q2(R2) Guidelines. Start Method Development (Column Screening) Specificity Specificity Test (Spike Regioisomer) Start->Specificity Pass Specificity->Start Fail (Co-elution) Linearity Linearity (5-Point Calibration) Specificity->Linearity Rs > 1.5 Precision Precision (Repeatability n=6) Linearity->Precision R² > 0.99 Report Final Validation Report (ICH Q2) Precision->Report RSD < 2%

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[5] Guideline on validation of analytical procedures.

  • Zhang, J. Y., et al. (2004). "Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring."[1] Journal of Mass Spectrometry. (Discusses isoxazole N-O cleavage mechanisms).

  • Sielc Technologies. "Separation of Isoxazole on Newcrom R1 HPLC column." (Demonstrates RP-HPLC conditions for isoxazoles).

  • BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." (Context on regioisomer formation during synthesis).

Sources

Safety Operating Guide

Navigating the Disposal of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid, a heterocyclic compound featuring pyrazine, isoxazole, and carboxylic acid functionalities. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes established protocols for its constituent chemical classes to ensure a robust and cautious approach to its waste management.

Understanding the Hazard Profile: A Composite View

The disposal protocol for any chemical is fundamentally dictated by its hazard profile. In the absence of specific data for 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid, we must infer its potential hazards from its structural components.

  • Pyrazine Derivatives: These compounds are known to present hazards upon contact. Many are classified as irritants to the skin, eyes, and respiratory system.[1][2]

  • Isoxazole Derivatives: This class of compounds is widely used in pharmaceuticals and can exhibit a range of biological activities.[3][4] Their toxicological properties can vary significantly with substitution, necessitating careful handling.

  • Carboxylic Acids: While simple carboxylic acids can be relatively benign, they are still acidic and can be corrosive. Concentrated solutions of acids require neutralization before disposal.[5]

Based on this composite understanding, 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid should be handled as a potentially hazardous substance, with particular attention to avoiding skin and eye contact, inhalation, and ingestion.

Core Principles of Disposal

The overarching principle for the disposal of this compound is to treat it as hazardous waste. This necessitates adherence to all local, state, and federal environmental regulations.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][8]

Hazard Consideration Disposal Implication Regulatory Framework
Potential Irritant Avoid direct contact; use appropriate Personal Protective Equipment (PPE).Occupational Safety and Health Administration (OSHA)
Unknown Toxicity Treat as toxic; prevent environmental release.Environmental Protection Agency (EPA)
Acidic Nature Neutralization may be required for certain waste streams, but not for the pure compound disposal.Resource Conservation and Recovery Act (RCRA)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of pure 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid, as well as contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing the appropriate PPE:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

  • Closed-Toed Shoes: Standard laboratory practice.

Step 2: Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste:

    • Collect pure 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid in a dedicated, properly labeled hazardous waste container.[9]

    • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.[5][9]

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid".[7]

  • Contaminated Labware:

    • Disposable items such as weigh boats, pipette tips, and contaminated gloves should be placed in a designated solid hazardous waste container.

    • Non-disposable glassware should be decontaminated before washing. Rinse with a suitable organic solvent (such as ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Liquid Waste (Solutions):

    • Solutions containing 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid should be collected in a separate, labeled hazardous liquid waste container.

    • Do not mix with other incompatible waste streams.[5]

Step 3: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[10]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Step 4: Final Disposal

All collected hazardous waste must be disposed of through a licensed waste disposal contractor.[6][10] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid and associated materials.

DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_streams Waste Streams cluster_containment Containment & Labeling cluster_disposal Final Disposal Start Generate Waste Containing 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid WasteType Determine Waste Type Start->WasteType SolidWaste Solid Waste (Pure Compound, Contaminated PPE) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Rinsates) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps (Needles, Scalpels) WasteType->SharpsWaste Sharp SolidContainer Sealable, Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Sealable, Labeled Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-Proof Sharps Container SharpsWaste->SharpsContainer EHS Contact Environmental Health & Safety (EHS) SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Disposal Licensed Hazardous Waste Contractor EHS->Disposal

Caption: Disposal workflow for 5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid.

References

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). [Link]

  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Food and Chemical Toxicology. [Link]

  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. Flavor and Extract Manufacturers Association. PubMed. [Link]

  • Section 2. Hazards identification. Safety Data Sheet. [Link]

  • 3 - Safety Data Sheet. [Link]

  • (PDF) Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. ResearchGate. [Link]

  • 1375064-55-3,5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid. AccelaChem. [Link]

  • precautionary statements. Greenbook.net. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • SAFETY DATA SHEET. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • CHEMICAL SPILL PROCEDURES. [Link]

  • Management of decontamination in chemical accidents: a laboratory model. PMC. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate. [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • EPA Hazardous Waste Codes. UGA Environmental Safety Division. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC - NIH. [Link]

  • Ethyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate. PubChem. [Link]

  • Standard Operating Procedure - ORGANIC PEROXIDES AND PEROXIDE FORMING COMPOUNDS. Yale EHS. [Link]

  • Decontamination methods. EBSCO. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid
Reactant of Route 2
5-(2-Pyrazinyl)isoxazole-3-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.